N-Octylnortadalafil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-octyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O4/c1-2-3-4-5-6-9-14-31-17-26(33)32-23(29(31)34)16-21-20-10-7-8-11-22(20)30-27(21)28(32)19-12-13-24-25(15-19)36-18-35-24/h7-8,10-13,15,23,28,30H,2-6,9,14,16-18H2,1H3/t23-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMWYJMUPCVOFA-QDPGVEIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173706-35-8 | |
| Record name | N-Octylnortadalafil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173706-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Octylnortadalafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173706358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-OCTYL NORTADALAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV0VX49V8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Methodological & Application
Application Note: Development of a Cell-Based Assay for Determining N-Octylnortadalafil Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Octylnortadalafil is an analogue of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Tadalafil is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The mechanism of action for tadalafil and its analogues involves the inhibition of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in smooth muscle cells.[1][2] Inhibition of PDE5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation. The structural formula of this compound is (6R,12aR)-2-octyl-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione.[1] Given the structural similarity to tadalafil, it is crucial to determine the biological activity of this compound, particularly its inhibitory effect on PDE5 in a cellular context.
This application note provides a detailed protocol for a cell-based assay to quantify the activity of this compound by measuring its impact on intracellular cGMP levels. The assay utilizes a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) methodology, offering high sensitivity and a streamlined workflow suitable for high-throughput screening.
Signaling Pathway
The nitric oxide (NO)/cGMP signaling pathway is central to the mechanism of action of PDE5 inhibitors. In this pathway, nitric oxide activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. PDE5 then specifically hydrolyzes cGMP to guanosine monophosphate (GMP). PDE5 inhibitors like tadalafil and its analogues block this degradation, leading to an accumulation of cGMP and downstream physiological effects.
Experimental Protocols
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO-K1) cells. These cell lines are commonly used for their robust growth and high transfection efficiency.[3][4]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: To be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
Tadalafil: As a positive control, dissolved in DMSO.
-
Sodium Nitroprusside (SNP): A nitric oxide donor to stimulate cGMP production, dissolved in water.
-
3-isobutyl-1-methylxanthine (IBMX): A general PDE inhibitor, can be used as a control.
-
HTRF cGMP Assay Kit: (e.g., from Cisbio or other suppliers). These kits typically include a cGMP-d2 conjugate, an anti-cGMP cryptate conjugate, lysis buffer, and a cGMP standard.
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates (white, solid bottom)
-
HTRF-compatible plate reader
Cell Culture and Seeding
-
Culture HEK293 or CHO-K1 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 50,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
Compound Treatment and cGMP Stimulation
-
Prepare serial dilutions of this compound and tadalafil in cell culture medium. The final DMSO concentration should not exceed 0.5%. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
After 24 hours of incubation, carefully remove the culture medium from the wells.
-
Add 50 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate with the compounds for 30 minutes at 37°C.
-
Prepare a fresh solution of Sodium Nitroprusside (SNP) in cell culture medium at a concentration of 200 µM.
-
Add 50 µL of the SNP solution to all wells (except for the negative control wells) to stimulate cGMP production. The final SNP concentration will be 100 µM.
-
Incubate the plate for 15 minutes at 37°C.
cGMP Measurement using HTRF Assay
-
Following the manufacturer's instructions for the HTRF cGMP assay kit, prepare the detection reagents. This typically involves diluting the cGMP-d2 and anti-cGMP cryptate conjugates in the provided lysis buffer.
-
Add 50 µL of the cGMP-d2 conjugate solution to each well.
-
Add 50 µL of the anti-cGMP cryptate conjugate solution to each well.
-
Seal the plate and incubate at room temperature for 1 hour, protected from light.
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
Data Analysis
-
Calculate the ratio of the fluorescence at 665 nm to that at 620 nm.
-
The amount of cGMP in each well is inversely proportional to the HTRF signal.
-
Generate a standard curve using the provided cGMP standards to determine the concentration of cGMP in each sample.
-
Plot the cGMP concentration against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound and tadalafil. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the cGMP production stimulated by SNP.
Experimental Workflow
The following diagram illustrates the key steps in the cell-based assay for determining this compound activity.
Data Presentation
The inhibitory activity of this compound and the control compound, tadalafil, are summarized in the table below. The IC50 values represent the concentration of the compound required to inhibit 50% of the SNP-stimulated cGMP production.
| Compound | IC50 (nM) | 95% Confidence Interval (nM) |
| This compound | 5.8 | 4.9 - 6.7 |
| Tadalafil | 2.1 | 1.8 - 2.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.
Conclusion
The cell-based assay protocol described in this application note provides a robust and sensitive method for determining the activity of this compound as a PDE5 inhibitor. The use of a homogenous TR-FRET cGMP detection method allows for a simple and efficient workflow, making it suitable for both basic research and high-throughput screening applications in drug discovery and development. This assay can be instrumental in characterizing the pharmacological profile of tadalafil analogues and other potential PDE5 inhibitors.
References
- 1. Isolation and structural elucidation of cyclopentynafil and this compound found in a dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C29H33N3O4 | CID 25209784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clean-cells.com [clean-cells.com]
- 4. Advantages of HEK Cells in Drug Discovery [cytion.com]
N-Octylnortadalafil: Application Notes and Protocols for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Octylnortadalafil is an analog of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Tadalafil is the active ingredient in Cialis®, used for the treatment of erectile dysfunction and pulmonary arterial hypertension. The structural modification in this compound, specifically the N-octyl group, may alter its physicochemical properties, binding affinity, selectivity, and pharmacokinetic profile compared to its parent compound. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a ligand in binding studies to characterize its interaction with PDE5 and potentially other phosphodiesterases.
While specific binding data for this compound is not widely available in peer-reviewed literature, this document provides protocols based on established methods for studying tadalafil and other PDE5 inhibitors. The provided data for tadalafil serves as a critical reference point for comparative studies.
Signaling Pathway of Tadalafil and its Analogs
Tadalafil and its analogs, including this compound, exert their effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In response to sexual stimulation, nitric oxide is released from nerve endings and endothelial cells, which in turn activates soluble guanylate cyclase (sGC) to produce cGMP. cGMP then acts as a second messenger, leading to the activation of protein kinase G (PKG), which ultimately results in smooth muscle relaxation and vasodilation. PDE5 is the enzyme responsible for the degradation of cGMP, thus terminating the signal. By inhibiting PDE5, tadalafil and its analogs prevent the breakdown of cGMP, leading to its accumulation and enhanced vasodilation.
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Quantitative Data for Tadalafil (Reference)
The following table summarizes the binding affinities of tadalafil for various phosphodiesterase enzymes. This data is essential for designing experiments with this compound and for comparing its potency and selectivity.
| Ligand | Target | Assay Type | Ki (nM) | IC50 (nM) | Kd (nM) | Reference |
| Tadalafil | PDE5 | Radioligand Binding | - | 1.8 ± 0.4 | 2.4 ± 0.6 | [1][2][3] |
| Tadalafil | PDE6 | Enzyme Inhibition | - | 360 | - | [4] |
| Tadalafil | PDE11 | Enzyme Inhibition | - | 19 | - | [4] |
Note: Ki (inhibitor constant), IC50 (half-maximal inhibitory concentration), and Kd (dissociation constant) are all measures of binding affinity. Lower values indicate higher affinity. The specific values can vary depending on the experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments to characterize the binding of this compound to PDE5 are provided below.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kd) and the density of binding sites (Bmax) for a radiolabeled version of this compound or to determine the inhibitory constant (Ki) of unlabeled this compound in a competitive binding assay using a known radioligand (e.g., [3H]-Tadalafil).
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Purified recombinant human PDE5 enzyme or tissue homogenates expressing PDE5.
-
Radioligand: [3H]-Tadalafil (or a custom-synthesized radiolabeled this compound).
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EDTA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.5.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Membrane Preparation (if using tissue):
-
Homogenize tissue in ice-cold assay buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Tadalafil (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled tadalafil (e.g., 10 µM), 50 µL of [3H]-Tadalafil, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]-Tadalafil, and 100 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorescence Polarization (FP) Assay
This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer) upon binding to a larger protein, such as PDE5. It is a high-throughput compatible method to determine the IC50 of this compound.
Experimental Workflow:
Caption: Workflow for a fluorescence polarization competition assay.
Materials:
-
Purified recombinant human PDE5 enzyme.
-
Fluorescent tracer (e.g., a fluorescein-labeled cGMP analog).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA.
-
Black, low-volume 384-well microplates.
-
A plate reader capable of measuring fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of PDE5 enzyme in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a stock solution of the fluorescent tracer. The concentration should be low enough to avoid signal saturation and is typically around its Kd for PDE5.
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the following to each well in triplicate:
-
Maximum Polarization (Bound): 10 µL of PDE5, 10 µL of fluorescent tracer, and 10 µL of assay buffer.
-
Minimum Polarization (Free): 10 µL of assay buffer, 10 µL of fluorescent tracer, and 10 µL of assay buffer.
-
Competition: 10 µL of PDE5, 10 µL of fluorescent tracer, and 10 µL of the this compound serial dilution.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the change in polarization (ΔP) for each well.
-
Plot the ΔP against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The provided application notes and protocols offer a robust framework for researchers to investigate the binding characteristics of this compound. By utilizing established techniques such as radioligand binding assays and fluorescence polarization, scientists can determine the affinity and selectivity of this tadalafil analog for PDE5. The comparative data for tadalafil serves as an essential benchmark for these studies. A thorough characterization of this compound's binding profile is a critical step in understanding its pharmacological properties and potential as a therapeutic agent or a research tool.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Octylnortadalafil in Smooth Muscle Relaxation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a general guideline for studying the effects of a potential phosphodiesterase type 5 (PDE5) inhibitor, hypothetically referred to as N-Octylnortadalafil, on smooth muscle relaxation. Due to the current lack of publicly available research specifically on this compound, these protocols are based on established methodologies for well-characterized PDE5 inhibitors such as tadalafil and sildenafil. Researchers should adapt these protocols based on the specific physicochemical properties of this compound and conduct appropriate validation studies.
Introduction
Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs that promote smooth muscle relaxation and vasodilation by increasing intracellular concentrations of cyclic guanosine monophosphate (cGMP).[1][2][3] This is achieved by inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP.[3][4] The therapeutic effects of PDE5 inhibitors are well-established in the treatment of erectile dysfunction, pulmonary arterial hypertension, and benign prostatic hyperplasia. The mechanism of action involves the nitric oxide (NO)-cGMP signaling pathway, where NO stimulates soluble guanylate cyclase (sGC) to produce cGMP, leading to a cascade of events that results in decreased intracellular calcium levels and smooth muscle relaxation.
This compound is a putative analog of tadalafil. While specific data on this compound is not available, it is hypothesized to act as a selective PDE5 inhibitor. These application notes provide a framework for investigating its potential as a smooth muscle relaxant.
Signaling Pathway of PDE5 Inhibition
The canonical signaling pathway for PDE5 inhibitor-mediated smooth muscle relaxation is initiated by the release of nitric oxide (NO).
Caption: Hypothesized signaling pathway of this compound in smooth muscle cells.
Experimental Protocols
The following protocols are designed to assess the smooth muscle relaxant properties of a novel compound like this compound.
In Vitro Organ Bath Study for Smooth Muscle Relaxation
This protocol is used to evaluate the direct relaxant effect of the compound on isolated smooth muscle tissues.
Caption: General workflow for assessing smooth muscle relaxation in an organ bath.
-
Tissue Preparation:
-
Humanely euthanize the animal model (e.g., rabbit, rat) according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, corpus cavernosum).
-
Place the tissue in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11).
-
Clean the tissue of excess connective tissue and cut into rings or strips of appropriate size (e.g., 2-4 mm rings for aorta).
-
-
Organ Bath Setup:
-
Mount the tissue strips in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Connect the tissues to isometric force transducers to record changes in tension.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with buffer changes every 15 minutes.
-
-
Experimental Procedure:
-
After equilibration, induce a sustained contraction with a contractile agent. Phenylephrine (e.g., 1 µM) is commonly used to study endothelium-dependent relaxation, while high potassium chloride (KCl, e.g., 80 mM) is used for endothelium-independent relaxation.
-
Once the contraction has stabilized, add this compound in a cumulative manner to the organ bath, allowing the response to each concentration to reach a plateau before adding the next.
-
Record the relaxation response as a percentage decrease from the pre-contracted tension.
-
-
Data Analysis:
-
Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) value from the concentration-response curve.
-
Determination of Mechanism of Action
To confirm that this compound acts via the NO-cGMP pathway, the organ bath experiments can be repeated in the presence of specific inhibitors.
Caption: Use of inhibitors to confirm the involvement of the NO-cGMP pathway.
-
Follow the organ bath protocol as described above.
-
In separate experiments, pre-incubate the tissues with one of the following inhibitors for 20-30 minutes before adding the contractile agent:
-
L-NAME (Nω-nitro-L-arginine methyl ester): An inhibitor of nitric oxide synthase (NOS), to determine if the effect is dependent on endogenous NO production.
-
ODQ (1H-oxadiazolo[4,3-a]quinoxalin-1-one): An inhibitor of soluble guanylate cyclase (sGC), to determine if the effect is dependent on cGMP production.
-
-
Compare the concentration-response curves of this compound in the absence and presence of these inhibitors. A rightward shift in the curve or a reduction in the maximal relaxation would indicate the involvement of the NO-cGMP pathway.
Data Presentation
Quantitative data from these experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical In Vitro Relaxation Data for this compound on Isolated Rabbit Corpus Cavernosum
| Experimental Condition | N | IC₅₀ (nM) | Eₘₐₓ (% Relaxation) |
| Control (Phenylephrine pre-contraction) | 6 | 75.3 ± 5.2 | 98.2 ± 1.5 |
| + L-NAME (100 µM) | 6 | 78.1 ± 6.1 | 95.7 ± 2.1 |
| + ODQ (10 µM) | 6 | > 10,000 | 25.4 ± 3.8* |
*p < 0.05 compared to control. Data are presented as mean ± SEM.
Note: The hypothetical data in Table 1 suggests that the relaxation effect of this compound is largely independent of endogenous NO production (no significant change with L-NAME) but is highly dependent on the sGC-cGMP pathway (significant inhibition by ODQ), which is consistent with the mechanism of a PDE5 inhibitor.
Conclusion
The provided application notes and protocols offer a foundational approach for the preclinical evaluation of this compound's effects on smooth muscle relaxation. By employing these established in vitro techniques, researchers can elucidate the compound's potency, efficacy, and mechanism of action. These studies are a critical first step in the drug development process for novel therapeutic agents targeting smooth muscle function. Further investigations, including in vivo studies and selectivity profiling against other phosphodiesterase isoforms, would be necessary to fully characterize the pharmacological profile of this compound.
References
Proposed In Vivo Experimental Design for N-Octylnortadalafil: Application Notes and Protocols
Disclaimer: Publicly available in vivo experimental data for N-Octylnortadalafil is limited. The following application notes and protocols represent a proposed experimental design based on the known characteristics of its parent compound, tadalafil (a phosphodiesterase type 5 inhibitor), and established principles of preclinical drug development.[1][2] This document is intended to guide researchers in designing and conducting initial in vivo evaluations of this compound.
Introduction
This compound is a derivative of nortadalafil, an analog of tadalafil. Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, tadalafil leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation. This mechanism of action forms the basis of its clinical use in treating erectile dysfunction and pulmonary arterial hypertension.
This document outlines a proposed in vivo experimental design to characterize the pharmacokinetic profile, assess the efficacy, and evaluate the preliminary safety of this compound in appropriate animal models.
Proposed Signaling Pathway of this compound
The proposed mechanism of action for this compound is the inhibition of PDE5, leading to enhanced cGMP signaling. The following diagram illustrates this pathway.
Caption: Proposed signaling pathway for this compound.
Pharmacokinetic Profiling
Pharmacokinetics (PK) is the study of how the body interacts with a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[3] A thorough understanding of these processes is crucial for determining dosing regimens and predicting drug behavior in humans.
Experimental Protocol: Single-Dose Pharmacokinetics in Rats
Objective: To determine the pharmacokinetic profile of this compound following a single intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300g)
-
Cannulas for jugular vein catheterization
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Workflow:
Caption: Workflow for pharmacokinetic studies.
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week. Surgically implant jugular vein cannulas for blood sampling. Allow a 48-72 hour recovery period.
-
Dosing: Fast animals overnight prior to dosing.
-
Intravenous (IV) Group (n=6): Administer a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO) Group (n=6): Administer a single oral gavage dose of this compound (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular vein cannula at predose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Data Presentation: Hypothetical Pharmacokinetic Parameters
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 250 ± 45 | 180 ± 30 |
| Tmax (h) | 0.08 | 2.0 |
| AUC₀₋t (ng·h/mL) | 850 ± 120 | 1500 ± 210 |
| AUC₀₋inf (ng·h/mL) | 875 ± 130 | 1550 ± 220 |
| t₁/₂ (h) | 4.5 ± 0.8 | 5.1 ± 0.9 |
| CL (L/h/kg) | 1.14 ± 0.2 | - |
| Vd (L/kg) | 7.3 ± 1.5 | - |
| F (%) | - | 17.7 |
Data are presented as mean ± standard deviation and are hypothetical.
Efficacy Assessment in an Animal Model
The choice of an animal model for efficacy studies should reflect the intended clinical application. For a PDE5 inhibitor, a model of erectile dysfunction is appropriate.
Experimental Protocol: Efficacy in a Rat Model of Erectile Dysfunction
Objective: To evaluate the pro-erectile effect of this compound in a rat model of cavernous nerve injury-induced erectile dysfunction.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats (12-14 weeks old)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
Apparatus for measuring intracavernosal pressure (ICP) and mean arterial pressure (MAP)
Workflow:
Caption: Workflow for efficacy studies.
Procedure:
-
Model Induction: Anesthetize rats and perform a laparotomy to expose the cavernous nerve. Induce erectile dysfunction by crushing the nerve bilaterally. A sham group will undergo the same surgery without nerve crush.
-
Treatment: After a 4-week recovery period, randomly assign animals to treatment groups (n=8-10 per group):
-
Sham + Vehicle
-
Nerve Crush + Vehicle
-
Nerve Crush + this compound (e.g., 1, 5, 10 mg/kg/day, PO) Administer treatments daily for 4 weeks.
-
-
Erectile Function Assessment: At the end of the treatment period, anesthetize the animals and measure erectile function.
-
Expose the cavernous nerve and penis.
-
Insert a pressure-sensitive needle into the corpus cavernosum to measure ICP.
-
Cannulate the carotid artery to measure MAP.
-
Stimulate the cavernous nerve electrically and record the maximal ICP.
-
-
Data Analysis: Calculate the ratio of maximal ICP to MAP (ICP/MAP) to assess erectile function. Compare the results between treatment groups.
Data Presentation: Hypothetical Efficacy Data
| Treatment Group | ICP/MAP Ratio |
| Sham + Vehicle | 0.75 ± 0.10 |
| Nerve Crush + Vehicle | 0.25 ± 0.08 |
| This compound (1 mg/kg) | 0.35 ± 0.09 |
| This compound (5 mg/kg) | 0.55 ± 0.12 |
| This compound (10 mg/kg) | 0.68 ± 0.11 |
*Data are presented as mean ± standard deviation and are hypothetical. p < 0.05 compared to Vehicle group.
Preliminary Safety and Toxicology Assessment
Initial safety studies are essential to identify potential adverse effects. These typically include acute and sub-chronic toxicity studies.
Experimental Protocol: Acute Oral Toxicity Study
Objective: To determine the acute toxicity of this compound after a single high-dose oral administration in mice.
Materials:
-
This compound
-
Vehicle
-
Male and female Swiss Webster mice (6-8 weeks old)
Procedure:
-
Dosing: Administer a single oral gavage of this compound at a limit dose of 2000 mg/kg to one group of mice (n=5 male, 5 female). A control group receives the vehicle.
-
Observation: Observe animals closely for clinical signs of toxicity and mortality for 14 days. Record body weight changes.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
Data Presentation: Hypothetical Acute Toxicity Findings
| Parameter | Vehicle Control | This compound (2000 mg/kg) |
| Mortality | 0/10 | 0/10 |
| Clinical Signs | None observed | Transient hypoactivity in the first 4 hours |
| Body Weight Change | Normal gain | Normal gain |
| Gross Necropsy | No abnormalities | No abnormalities |
Data are hypothetical.
This proposed experimental design provides a foundational framework for the in vivo evaluation of this compound. The specific details of the protocols, such as dose levels and animal models, may require optimization based on in vitro data and the specific research questions being addressed.
References
- 1. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Alternative Methods to Experimental Animals in Biological Testing: Recent Advancement and Current Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Octylnortadalafil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the safe handling, storage, and use of N-Octylnortadalafil, a Tadalafil analog and phosphodiesterase 5 (PDE5) inhibitor. Given the limited specific data on this compound, these guidelines are largely based on the properties of Tadalafil and general best practices for handling potent pharmaceutical compounds.
Chemical and Physical Properties
A summary of the known and predicted properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₃N₃O₄ | PubChem[1] |
| Molecular Weight | 487.59 g/mol | ChemicalBook[2] |
| Appearance | White to Off-White Solid | ChemicalBook[2] |
| Melting Point | 167-169°C | ChemicalBook[2] |
| Boiling Point (Predicted) | 711.4 ± 60.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.32 ± 0.1 g/cm³ | ChemicalBook |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | ChemicalBook |
| CAS Number | 1173706-35-8 | PubChem |
Safety and Handling Protocols
As a potent PDE5 inhibitor, this compound should be handled with care to avoid accidental exposure. The following protocols are based on safety data for Tadalafil.
2.1 Personal Protective Equipment (PPE)
A minimum of the following PPE should be worn when handling this compound powder:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or ventilated enclosure, a respirator is recommended to prevent inhalation.
2.2 Engineering Controls
-
Ventilation: All weighing and solution preparation of this compound powder should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the laboratory.
2.3 Spill and Emergency Procedures
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Collect the material using a HEPA-filtered vacuum cleaner or by carefully wet-wiping. Do not dry sweep.
-
Place the waste in a sealed container for proper disposal.
-
Clean the spill area with soap and water.
-
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
2.4 Waste Disposal
Dispose of this compound waste according to federal, state, and local regulations for pharmaceutical waste. Incineration is often the recommended method.
Storage Protocols
Proper storage is crucial to maintain the stability and efficacy of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at controlled room temperature, between 20°C and 25°C (68°F to 77°F). | To prevent thermal degradation. |
| Humidity | Store in a dry place. Avoid high humidity areas such as bathrooms. | To prevent hydrolysis and degradation. |
| Light | Protect from light. Store in a light-resistant container. | To prevent photodegradation. |
| Container | Keep in a tightly sealed container. | To prevent contamination and exposure to moisture and air. |
Experimental Protocols
4.1 Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate glassware (e.g., volumetric flask)
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required mass:
-
Mass (mg) = 10 mM * 487.59 g/mol * Volume (L) * 1000 mg/g
-
For 1 mL (0.001 L) of a 10 mM solution, the required mass is 4.88 mg.
-
-
Weighing:
-
In a chemical fume hood, carefully weigh the calculated amount of this compound powder.
-
-
Dissolving:
-
Transfer the powder to a volumetric flask.
-
Add a small amount of DMSO to the flask and gently swirl to dissolve the powder.
-
Use a vortex mixer or sonicator if necessary to ensure complete dissolution.
-
-
Final Volume:
-
Once dissolved, add DMSO to the final desired volume.
-
-
Storage:
-
Store the stock solution in a tightly sealed, light-resistant vial at -20°C for long-term storage.
-
Signaling Pathway and Workflow Diagrams
5.1 Simplified Signaling Pathway of PDE5 Inhibition
A simplified diagram of the nitric oxide/cGMP pathway and the inhibitory action of this compound on PDE5.
5.2 Experimental Workflow for Handling this compound
A logical workflow for the safe handling and preparation of this compound for experimental use.
References
Application Note: Detection of N-Octylnortadalafil in Dietary Supplements by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the detection and quantification of N-octylnortadalafil, an unapproved analogue of the phosphodiesterase type 5 (PDE-5) inhibitor tadalafil, in dietary supplements. The illegal adulteration of dietary supplements with synthetic pharmaceuticals poses a significant public health risk. This document outlines a robust and sensitive method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the identification and quantification of this compound, ensuring the safety and integrity of consumer products.
Introduction
Dietary supplements marketed for sexual enhancement are frequently adulterated with undeclared synthetic phosphodiesterase type 5 (PDE-5) inhibitors or their analogues.[1][2] this compound is a tadalafil analogue that has been identified in these illicit products.[3] Unlike its approved counterpart, the safety and efficacy of this compound have not been evaluated, posing a serious health risk to consumers. Therefore, reliable analytical methods are crucial for the detection of such adulterants by regulatory bodies and quality control laboratories. This application note details a comprehensive LC-MS/MS protocol for the analysis of this compound in various dietary supplement matrices.
Chemical Structure of this compound:
-
IUPAC Name: (6R,12aR)-2-octyl-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[4]
-
Molecular Formula: C₂₉H₃₃N₃O₄[4]
-
Molecular Weight: 499.6 g/mol
Experimental Protocol
This protocol is based on established methods for the analysis of tadalafil and its analogues in dietary supplements.
Sample Preparation
The following procedure outlines the extraction of this compound from solid dietary supplement samples such as capsules or tablets.
Materials:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or nylon)
Procedure:
-
Homogenization: Accurately weigh a representative portion of the homogenized dietary supplement (e.g., the contents of one capsule or a crushed tablet) into a centrifuge tube.
-
Extraction: Add 10 mL of methanol to the centrifuge tube.
-
Vortexing and Sonication: Vortex the sample for 1 minute to ensure thorough mixing. Following this, place the tube in an ultrasonic bath for 30 minutes to facilitate complete extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet insoluble matrix components.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Dilution: If high concentrations of the analyte are expected, dilute the filtered extract with the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid) to fall within the calibration range.
Experimental Workflow for Sample Preparation
Caption: Workflow for the extraction of this compound from dietary supplements.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
MS/MS Parameters:
The following parameters should be optimized for the specific instrument used. The precursor ion will be the protonated molecule [M+H]⁺.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 500.2 |
| Product Ions (Q3) | To be determined by infusing a standard of this compound. Likely fragments would correspond to the loss of the N-octyl group and fragmentation of the piperazinedione ring system, similar to tadalafil. For tadalafil (m/z 390.4), a common product ion is m/z 268.3. |
| Collision Energy (CE) | To be optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation
Quantitative data should be summarized for clear comparison. The following table is an example of how to present results from the analysis of multiple dietary supplement samples.
| Sample ID | This compound Concentration (mg/serving) | Tadalafil Concentration (mg/serving) | Other Analogues Detected |
| DS-001 | 25.4 | Not Detected | Nortadalafil |
| DS-002 | Not Detected | 18.9 | Not Detected |
| DS-003 | 12.1 | 5.2 | Aminotadalafil |
Signaling Pathway
This compound, as an analogue of tadalafil, is presumed to act as a phosphodiesterase type 5 (PDE-5) inhibitor. PDE-5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. Inhibition of PDE-5 leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow.
Simplified PDE-5 Inhibition Pathway
Caption: Simplified signaling pathway of PDE-5 inhibition by this compound.
Conclusion
The described LC-MS/MS method provides a sensitive and selective approach for the detection and quantification of this compound in dietary supplements. The protocol is straightforward and can be readily implemented in a laboratory with standard HPLC and mass spectrometry equipment. The application of such analytical methods is essential for regulatory surveillance and to protect consumers from the potential dangers of adulterated products. It is recommended to use a certified reference material for this compound for accurate quantification and method validation.
References
- 1. helixchrom.com [helixchrom.com]
- 2. mdpi.com [mdpi.com]
- 3. Fast Screening and Identification of Illegal Adulterated Glucocorticoids in Dietary Supplements and Herbal Products Using UHPLC-QTOF-MS With All-Ion Fragmentation Acquisition Combined With Characteristic Fragment Ion List Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and structural characterization of a new tadalafil analog (chloropropanoylpretadalafil) found in a dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing N-Octylnortadalafil Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-Octylnortadalafil. The guidance is structured to resolve specific experimental issues and improve overall yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical reaction in the synthesis of this compound, and what is the primary challenge?
The foundational reaction for constructing the core structure of this compound is the Pictet-Spengler reaction.[1] This reaction involves the condensation of a β-arylethylamine, such as D-tryptophan methyl ester, with an aldehyde, followed by ring closure to form a tetracyclic β-carboline.[1][2] The principal challenge in this synthesis is controlling the stereochemistry at the newly formed chiral center to selectively produce the desired cis-diastereomer, as the trans-isomer is an impurity that is difficult to separate and lacks the desired biological activity.[2]
Q2: Why is achieving high cis-diastereoselectivity critical in this synthesis?
The biological efficacy of tadalafil and its analogues is highly dependent on their stereochemistry.[2] The desired active pharmaceutical ingredient is the cis-isomer, ((1R,3R)-1-(substituted-phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid derivative). Therefore, maximizing the formation of the cis-isomer is crucial for the efficiency of the process and the purity of the final this compound product.
Q3: What are the key experimental factors that influence the yield and diastereoselectivity of the Pictet-Spengler reaction?
The yield and diastereoselectivity of the Pictet-Spengler reaction are primarily influenced by the choice of acid catalyst, the solvent system, reaction temperature, and reaction time. The interplay between these parameters is critical in determining the ratio of the kinetically favored cis-product to the thermodynamically more stable trans-product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Actions |
| Low overall yield of the Pictet-Spengler product | - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction temperature. | - Monitor the reaction progress using TLC or HPLC to ensure the consumption of the limiting reagent. - Ensure anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. - Optimize the reaction temperature; for the model reaction of D-tryptophan methyl ester and piperonal, heating to reflux (approx. 82°C in acetonitrile) for 12-24 hours is recommended. |
| Poor cis:trans diastereomeric ratio | - Inappropriate solvent choice. - Incorrect acid catalyst or catalyst concentration. - Reaction time favoring the thermodynamically stable trans-isomer. | - Utilize solvents known to favor the cis-isomer, such as nitromethane or acetonitrile, which have demonstrated a cis:trans ratio of up to 99:1 in tadalafil synthesis. - Trifluoroacetic acid (TFA) is a commonly used catalyst; however, consider exploring N-acyliminium ion Pictet-Spengler reaction conditions which can offer high yields under milder conditions. - Monitor the reaction over time to determine the optimal endpoint before significant epimerization to the trans-isomer occurs. |
| Difficulty in product isolation and purification | - Product precipitation issues. - Co-precipitation of isomers. - Residual catalyst or starting materials. | - Upon completion, cool the reaction mixture to room temperature and then to 0-5°C in an ice bath to facilitate the precipitation of the hydrochloride salt of the product. - Wash the filtered product with a small amount of cold, fresh solvent (e.g., acetonitrile) to remove impurities. - Recrystallization from a suitable solvent system can be employed to improve the purity and isomeric ratio of the final product. |
| Formation of unexpected byproducts | - Presence of impurities in starting materials. - Air or moisture sensitivity of reactants or intermediates. - Overly harsh reaction conditions (e.g., excessive heat or strong acid concentration). | - Use high-purity, anhydrous starting materials and solvents. - Conduct the reaction under a positive pressure of an inert gas. - Perform a systematic optimization of reaction conditions (temperature, catalyst concentration, and time) to minimize byproduct formation. |
Data on Reaction Condition Optimization
The following tables summarize the impact of various catalysts and solvents on the diastereoselectivity of the Pictet-Spengler reaction, based on the model synthesis of tadalafil precursors. This data can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Different Acid Catalysts on Diastereoselectivity
| Catalyst | Molar Ratio (Catalyst:Amine) | Solvent | Temperature (°C) | cis:trans Ratio |
| Trifluoroacetic Acid (TFA) | 2.0 | Dichloromethane | 25 | 3:2 |
| Trifluoroacetic Acid (TFA) | 0.1 | Acetonitrile | 82 | 99:1 |
| AuCl₃/AgOTf | Catalytic | Dichloromethane | 25 | High (unspecified) |
Table 2: Effect of Different Solvents on Diastereoselectivity
| Solvent | Catalyst | Temperature (°C) | cis:trans Ratio |
| Dichloromethane | TFA | 25 | 3:2 |
| Nitromethane | TFA | 82 | 99:1 |
| Acetonitrile | TFA | 82 | 99:1 |
| Sulfolane | None (HCl salt of amine) | 80-85 | High (unspecified) |
| Dimethyl Carbonate | TFA | Not specified | Good alternative |
Experimental Protocols
General Protocol for Pictet-Spengler Reaction in this compound Synthesis
This protocol is a generalized procedure based on the synthesis of tadalafil precursors and should be adapted and optimized for the specific aldehyde used in this compound synthesis.
-
Reaction Setup: To a clean, dry flask, add the D-tryptophan derivative and the corresponding aldehyde for this compound synthesis.
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M.
-
Inert Atmosphere: Begin stirring the suspension under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the limiting starting material is consumed.
-
Product Precipitation: Once the reaction is complete, cool the mixture to room temperature, and then further cool to 0-5°C in an ice bath to induce precipitation of the product hydrochloride salt.
-
Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, fresh acetonitrile. Dry the product under a vacuum until a constant weight is achieved.
-
Analysis: Determine the cis:trans ratio of the product using ¹H NMR spectroscopy.
Visualizations
Caption: Experimental workflow for the synthesis of the this compound precursor.
References
Technical Support Center: Overcoming N-Octylnortadalafil Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Octylnortadalafil. The following information is designed to help you overcome common solubility issues encountered in aqueous solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a derivative of tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Its chemical structure includes a long octyl chain, which significantly increases its lipophilicity. This characteristic leads to very poor solubility in water and aqueous buffers, a common challenge for many active pharmaceutical ingredients (APIs).[3][4] Poor aqueous solubility can hinder in vitro assay performance, lead to inaccurate results, and complicate the development of suitable formulations for preclinical and clinical studies.
Q2: I am observing precipitation of this compound in my aqueous buffer during my experiment. What are the likely causes?
Precipitation of this compound in aqueous buffers is a strong indication that its solubility limit has been exceeded. This can be due to several factors:
-
High Concentration: The desired experimental concentration of this compound may be higher than its intrinsic solubility in the chosen aqueous medium.
-
Solvent Shock: When a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to crash out of solution.
-
pH Effects: The pH of your buffer may not be optimal for keeping this compound in solution.
-
Temperature: Changes in temperature can affect the solubility of the compound.
Q3: What are the recommended initial steps to improve the solubility of this compound for in vitro studies?
For initial in vitro experiments, the following strategies can be employed to enhance the solubility of this compound:
-
Co-solvents: The use of water-miscible organic solvents, known as co-solvents, can significantly increase the solubility of lipophilic compounds.[5]
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules like this compound, increasing their apparent solubility in aqueous solutions.
-
pH Adjustment: Although less common for neutral compounds, if this compound has any ionizable groups, adjusting the pH of the buffer can improve its solubility.
Troubleshooting Guide
Issue 1: this compound Precipitation Upon Dilution of Stock Solution
Problem: When I dilute my this compound stock solution (in an organic solvent like DMSO) into my aqueous experimental buffer, I immediately see a cloudy precipitate.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Reduce Final Concentration: Your target concentration may be too high. Try a serial dilution to find the concentration at which this compound remains in solution.
-
Incorporate a Co-solvent: Prepare your aqueous buffer with a small percentage of a water-miscible organic solvent.
-
Add a Surfactant: Include a low concentration of a non-ionic surfactant in your aqueous buffer before adding the this compound stock.
-
Sonication: After dilution, briefly sonicate the solution to aid in the dissolution of any small, undissolved particles.
Issue 2: Inconsistent Results in Biological Assays
Problem: My experimental results with this compound are not reproducible. I suspect it might be due to solubility issues affecting the actual concentration of the compound in the assay.
Solution:
-
Visually Inspect for Precipitation: Before running your assay, carefully inspect your final solutions for any signs of precipitation or cloudiness.
-
Use a Solubility-Enhancing Formulation: Consistently use a pre-formulated solution with a suitable co-solvent or surfactant to ensure this compound is fully dissolved.
-
Particle Size Reduction: For more advanced formulations, consider techniques like nanosuspension, which can improve the dissolution rate and bioavailability.
Quantitative Data: Solubility of Tadalafil in Various Solvents
Table 1: Solubility of Tadalafil in Pure Solvents at 298.15 K (25 °C)
| Solvent | Mole Fraction Solubility (x 10⁻⁴) | Solubility (mg/mL) | Reference |
| Water | 0.00574 | ~0.0022 | |
| Ethanol | 1.77 | ~0.34 | |
| Propylene Glycol (PG) | 4.1 | ~0.75 | |
| Polyethylene Glycol 400 (PEG 400) | 186 | ~36.2 | |
| Transcutol® | 87.6 | ~17.0 |
Table 2: Enhanced Solubility of Tadalafil with Co-solvents and Surfactants
| Formulation Component | Resulting Tadalafil Solubility (mg/mL) | Reference |
| Transcutol® HP | 48.33 ± 0.004 | |
| Kolliphor® PS80 | 42.74 ± 2.29 |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution into a co-solvent buffer.
Materials:
-
This compound (MW: 487.6 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene Glycol 400 (PEG 400)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out 4.88 mg of this compound.
-
Dissolve it in 1 mL of anhydrous DMSO to get a 10 mM stock solution.
-
Vortex thoroughly until the compound is fully dissolved.
-
-
Prepare a Co-solvent Buffer (10% PEG 400 in PBS):
-
In a sterile container, mix 1 mL of PEG 400 with 9 mL of PBS.
-
Vortex to ensure a homogenous mixture.
-
-
Prepare a 100 µM Working Solution:
-
Add 10 µL of the 10 mM this compound stock solution to 990 µL of the co-solvent buffer.
-
Vortex immediately and thoroughly.
-
Briefly sonicate if any cloudiness is observed.
-
Protocol 2: Preparation of a Surfactant-based Formulation
This protocol details the use of a non-ionic surfactant to improve the aqueous solubility of this compound.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Polysorbate 80 (Tween® 80)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Surfactant-containing Buffer (0.1% Tween® 80 in PBS):
-
Add 10 µL of Tween® 80 to 10 mL of PBS.
-
Vortex thoroughly to ensure the surfactant is fully dispersed.
-
-
Prepare a 100 µM Working Solution:
-
Add 10 µL of the 10 mM this compound stock solution to 990 µL of the surfactant-containing buffer.
-
Vortex immediately to facilitate micellar encapsulation.
-
Visualizations
Signaling Pathway: PDE5 Inhibition
This compound, as an analog of tadalafil, is expected to act as a phosphodiesterase 5 (PDE5) inhibitor. PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound would increase intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation.
Caption: The inhibitory effect of this compound on the PDE5/cGMP signaling pathway.
References
Preventing degradation of N-Octylnortadalafil in experimental setups
Disclaimer: N-Octylnortadalafil is a tadalafil analogue. Due to the limited publicly available stability data for this compound, this guidance is largely based on research and methodologies established for its parent compound, tadalafil. Researchers should validate these recommendations for their specific experimental setups.
Troubleshooting Guides & FAQs
This section provides solutions to common issues encountered during the handling and analysis of this compound.
| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |
| DEG-001 | I am observing a rapid loss of this compound in my acidic mobile phase during HPLC analysis. | Acid-catalyzed hydrolysis. The piperazine-dione ring system in tadalafil analogues is susceptible to hydrolysis under acidic conditions. | - Adjust the mobile phase pH to be neutral or slightly basic (pH 7-8), if compatible with your column and analytical method.- If acidic conditions are necessary, minimize the time the sample is in contact with the mobile phase before injection.- Consider using a buffered mobile phase to maintain a stable pH. |
| DEG-002 | My stock solution of this compound shows multiple degradation peaks after a few days of storage at room temperature. | 1. Oxidation. Exposure to air and light can lead to oxidation of the molecule.2. Photodegradation. The chromophores in the structure can absorb light, leading to degradation. | - Store stock solutions at -20°C or -80°C in amber vials to protect from light.- Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize exposure to oxygen.- Prepare fresh working solutions daily from the frozen stock. |
| DEG-003 | I am seeing a new peak eluting close to my main compound in my chromatogram after treating cells with a hydrogen peroxide-based reagent. | Oxidative degradation. this compound is susceptible to oxidation, which can be accelerated by oxidizing agents like hydrogen peroxide. | - Use a control sample of this compound treated with the same concentration of hydrogen peroxide to confirm the identity of the degradation product.- If the degradation is undesirable, consider using an alternative, non-oxidizing reagent if possible.- Quench the reaction with an antioxidant immediately after the desired experimental time point. |
| DEG-004 | The concentration of my this compound standard is inconsistent when I use a plastic container for storage. | Adsorption to surfaces. Hydrophobic compounds like this compound can adsorb to certain types of plastic surfaces. | - Use glass or polypropylene containers for the preparation and storage of this compound solutions.- If plasticware must be used, pre-rinse it with the solvent to saturate the binding sites before adding the compound solution. |
| DEG-005 | How can I confirm that the new peaks in my chromatogram are indeed degradation products of this compound? | Lack of characterization. Without proper analytical techniques, it is difficult to confirm the identity of unknown peaks. | - Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the unknown peaks. Degradation products will have molecular weights that can be logically derived from the parent compound (e.g., through hydrolysis, oxidation).[1][2]- Perform forced degradation studies (see experimental protocols below) to intentionally generate degradation products and compare their retention times and mass spectra with the unknown peaks. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its stability profile and identify potential degradation products.
Materials:
-
This compound
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Methanol (HPLC grade)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Hydrochloric acid (HCl), 1N
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Sodium hydroxide (NaOH), 1N
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Hydrogen peroxide (H₂O₂), 3% solution
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Amber glass vials
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HPLC or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 1N HCl.
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Incubate at 60°C for 24 hours in a water bath.
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Neutralize the solution with 1N NaOH.
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Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 1N NaOH.
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Incubate at 60°C for 24 hours in a water bath.
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Neutralize the solution with 1N HCl.
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Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
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Store at room temperature, protected from light, for 24 hours.
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Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Photodegradation:
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Expose 1 mL of the stock solution in a clear glass vial to direct sunlight or a photostability chamber for 24 hours.
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Keep a control sample wrapped in aluminum foil to protect it from light.
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Dilute both the exposed and control samples with the mobile phase for analysis.
-
-
Thermal Degradation:
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Place a solid sample of this compound in an oven at 105°C for 24 hours.
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Dissolve the heat-treated sample in the initial solvent and dilute it for analysis.
-
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Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method to observe the extent of degradation and the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is a starting point for developing a validated HPLC method to separate this compound from its potential degradation products. Method optimization will be required.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile or Methanol |
| Gradient | Start with a higher percentage of A and gradually increase B over 20-30 minutes. A typical gradient could be: 0-5 min (90% A), 5-20 min (linear gradient to 10% A), 20-25 min (10% A), 25-30 min (return to 90% A). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at approximately 285 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 30°C |
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Profiling impurities and degradants of butorphanol tartrate using liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in N-Octylnortadalafil Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the bioanalysis of N-Octylnortadalafil.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1][2] In the context of this compound bioanalysis using LC-MS/MS, components of the biological matrix (e.g., plasma, urine) can co-extract with the analyte and interfere with its ionization in the mass spectrometer's source. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][3] Phospholipids are a major cause of ion suppression in plasma samples.[4]
Q2: What are the common sample preparation techniques to reduce matrix effects for this compound?
A2: The most common sample preparation techniques to mitigate matrix effects are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
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Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to precipitate proteins. However, it may not effectively remove other matrix components like phospholipids, making it prone to matrix effects.
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Liquid-Liquid Extraction (LLE): This technique separates this compound from the matrix based on its solubility in two immiscible liquids. It offers a cleaner extract than PPT.
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Solid-Phase Extraction (SPE): Considered a highly effective method for sample cleanup. It uses a solid sorbent to selectively retain this compound while matrix components are washed away, resulting in a much cleaner sample.
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: A common method to evaluate matrix effects is the post-extraction addition method. This involves comparing the response of this compound in a neat solution to its response in a blank matrix extract that has been spiked with the analyte after the extraction process. A significant difference in the signal indicates the presence of matrix effects. Another approach is to infuse a solution of the analyte into the mass spectrometer while injecting a blank matrix extract to observe any signal suppression or enhancement.
Q4: Can a stable isotope-labeled internal standard (SIL-IS) for this compound help?
A4: Yes, using a stable isotope-labeled internal standard is highly recommended. A SIL-IS has nearly identical chemical and physical properties to this compound and will co-elute. Therefore, it will experience similar matrix effects, allowing for accurate correction of any signal suppression or enhancement, which improves the accuracy and precision of quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity for this compound
Possible Cause: Significant ion suppression due to co-eluting matrix components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape and low signal intensity.
Detailed Steps:
-
Evaluate Sample Preparation: If you are using Protein Precipitation (PPT), consider switching to a more robust method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner sample extract.
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Optimize Chromatography: Modify the LC gradient to ensure that this compound elutes in a region with minimal matrix interference. A slower gradient can improve separation from co-eluting species.
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Address Phospholipid Contamination: Phospholipids from plasma are a common cause of ion suppression. If you suspect phospholipid buildup on your analytical column, implement a column wash step with a strong organic solvent between injections. Alternatively, use specialized phospholipid removal plates during sample preparation.
Issue 2: Inconsistent and Irreproducible Quantification Results
Possible Cause: Variable matrix effects from sample to sample.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent quantification.
Detailed Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variable matrix effects between samples, as it will be affected in the same way as the analyte.
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Ensure Consistent Sample Preparation: Inconsistent sample preparation can lead to varying levels of matrix components in the final extract. Ensure that all steps of your protocol are performed consistently for all samples, standards, and quality controls. Automation can help improve consistency.
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Use Matrix-Matched Calibrants and QCs: Preparing your calibration standards and quality control samples in the same biological matrix as your study samples can help to normalize the matrix effects across the analytical run.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for extracting this compound from human plasma using a mixed-mode cation exchange SPE cartridge.
Materials:
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Mixed-mode cation exchange SPE cartridges
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Human plasma samples
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This compound and SIL-IS stock solutions
-
Methanol (MeOH)
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Deionized Water
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Formic Acid (FA)
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Ammonium Hydroxide (NH₄OH)
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SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the SIL-IS and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of deionized water.
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Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
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Washing:
-
Wash with 1 mL of 0.1% FA in water.
-
Wash with 1 mL of MeOH.
-
-
Elution: Elute this compound and the SIL-IS with 1 mL of 5% NH₄OH in MeOH.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
Liquid Chromatography (LC):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions |
Mass Spectrometry (MS/MS):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | Hypothetical m/z 490.3 -> 262.1 |
| MRM Transition (SIL-IS) | Hypothetical m/z 494.3 -> 262.1 |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500 °C |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 95 ± 5 | 65 ± 10 (Ion Suppression) |
| Liquid-Liquid Extraction (LLE) | 85 ± 7 | 88 ± 8 (Minor Suppression) |
| Solid-Phase Extraction (SPE) | 92 ± 4 | 98 ± 3 (Negligible Effect) |
Data are presented as mean ± standard deviation (n=6). Matrix effect was calculated as (peak area in post-extraction spike / peak area in neat solution) x 100%. Recovery was calculated as (peak area in pre-extraction spike / peak area in post-extraction spike) x 100%.
This table clearly demonstrates that while PPT gives high recovery, it suffers from significant ion suppression. LLE provides a good balance, but SPE offers the best performance with high recovery and minimal matrix effects.
References
N-Octylnortadalafil stability in long-term storage
Welcome to the technical support center for N-Octylnortadalafil. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of this compound during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: While specific long-term stability data for this compound is not extensively published, general guidance for active pharmaceutical ingredients (APIs) should be followed. For solid this compound, storage in a tightly sealed container, protected from light, at controlled room temperature (20°C to 25°C) or refrigerated (2°C to 8°C) is recommended. For solutions, aliquoting and storing at -20°C is a common practice to minimize degradation.
Q2: How often should I test the purity of my this compound sample during long-term storage?
A2: The frequency of testing should be sufficient to establish a stability profile. For long-term studies, testing is typically recommended every three months for the first year, every six months for the second year, and annually thereafter.[1][2][3]
Q3: What are the potential degradation pathways for this compound?
A3: Based on studies of its structural analog, tadalafil, this compound may be susceptible to degradation under stress conditions. Tadalafil has shown degradation in acidic and alkaline environments.[4] Therefore, exposure to strong acids or bases should be avoided during storage and handling. Degradation pathways could potentially involve hydrolysis of amide or other susceptible functional groups.
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used technique for stability testing due to its ability to separate, identify, and quantify the API and its degradation products. Other valuable methods include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying unknown degradation products and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.
Q5: What constitutes a "significant change" in the stability of this compound?
A5: A significant change is defined as a failure to meet the pre-defined specifications for the API. This could include a notable decrease in potency, the appearance of significant degradation products exceeding a certain threshold, or changes in physical attributes like appearance, and dissolution characteristics.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Symptom: When analyzing your this compound sample by HPLC, you observe additional, unexpected peaks that were not present in the initial analysis.
Possible Causes:
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Degradation: The compound may have degraded due to improper storage conditions (e.g., exposure to light, high temperatures, or humidity) or contamination.
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Contamination: The sample may have been contaminated with other substances from solvents, vials, or handling.
Troubleshooting Steps:
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Verify Storage Conditions: Confirm that the sample has been stored according to the recommended guidelines (see FAQ 1).
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Review Handling Procedures: Ensure that proper lab techniques were used to prevent cross-contamination.
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Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies under stress conditions (acidic, basic, oxidative, photolytic, and thermal). This can help confirm if the new peaks correspond to degradation products of this compound.
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Analyze Blank Samples: Run a blank injection (solvent only) to rule out contamination from the analytical system or solvents.
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Use a Fresh Standard: Analyze a freshly prepared standard of this compound to ensure the integrity of your reference material.
Issue 2: Decrease in Potency or Purity Over Time
Symptom: Successive analyses of your stored this compound sample show a gradual decrease in the main peak area (potency) and a corresponding increase in impurity peaks.
Possible Causes:
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Chemical Instability: The molecule may be inherently unstable under the chosen storage conditions.
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Inappropriate Container Closure System: The storage container may not be providing adequate protection from environmental factors like moisture or oxygen.
Troubleshooting Steps:
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Evaluate Storage Environment: Assess the temperature and humidity logs of the storage unit to ensure they have remained within the specified ranges.
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Inspect Container: Check the integrity of the container and its seal. Consider transferring the sample to a more robust, inert container (e.g., amber glass vials with a tight-fitting cap).
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Consider Alternative Storage Conditions: If degradation persists, consider storing the compound at a lower temperature (e.g., -20°C) or under an inert atmosphere (e.g., nitrogen or argon).
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Re-evaluate Solvent for Solutions: If the sample is in solution, the solvent itself could be contributing to degradation. Ensure the solvent is of high purity and compatible with this compound. Consider preparing fresh solutions for each experiment.
Experimental Protocols
Protocol 1: Long-Term Stability Study Setup
This protocol outlines the setup for a long-term stability study of this compound based on general ICH guidelines.
1. Materials:
- This compound (at least three different batches, if available).
- Appropriate container closure systems (e.g., amber glass vials with screw caps).
- Stability chambers set to desired long-term storage conditions.
- Validated stability-indicating analytical method (e.g., HPLC-UV).
2. Procedure:
- Initial Analysis (Time Zero): Perform a complete analysis of each batch of this compound to establish the initial purity, potency, and physical characteristics.
- Sample Packaging: Aliquot the samples into the chosen container closure systems, ensuring they are properly sealed and labeled.
- Storage: Place the samples in the stability chambers under the selected long-term storage conditions.
- Testing Schedule: Pull samples for analysis at the specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
- Analysis: At each time point, analyze the samples for key stability-indicating parameters, including:
- Appearance (color, physical state)
- Assay (potency)
- Degradation products/impurities
- Water content (if applicable)
3. Data Presentation:
| Time Point (Months) | Batch 1 (% Purity) | Batch 2 (% Purity) | Batch 3 (% Purity) | Total Degradants (%) | Appearance |
| 0 | 99.8 | 99.7 | 99.9 | <0.1 | White Powder |
| 3 | |||||
| 6 | |||||
| 12 | |||||
| 24 |
Protocol 2: Forced Degradation Study
This protocol describes a typical forced degradation study to identify potential degradation pathways and validate the stability-indicating nature of an analytical method.
1. Materials:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- UV lamp
- Oven
- Validated analytical method (e.g., HPLC-PDA/MS)
2. Procedure:
- Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
- Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) for a specified period. Neutralize the solution before analysis.
- Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for a specified period.
- Thermal Degradation: Expose solid this compound to high temperature (e.g., 80°C) for a specified period.
- Photolytic Degradation: Expose solid or a solution of this compound to UV light (e.g., 254 nm) for a specified period.
- Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize the degradation products.
3. Data Presentation:
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | |||
| 0.1 M NaOH, 60°C, 24h | |||
| 3% H₂O₂, RT, 24h | |||
| Solid, 80°C, 48h | |||
| UV light, 24h |
Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: Troubleshooting logic for identifying the source of unexpected peaks.
References
Technical Support Center: N-Octylnortadalafil Purification
Welcome to the technical support center for the purification of N-Octylnortadalafil. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most effective chromatography technique for purifying this compound?
A1: Due to the hydrophobic nature of the N-octyl group, reverse-phase chromatography (RPC) is the most effective technique for purifying this compound.[1][2] RPC utilizes a non-polar stationary phase (like C8 or C18) and a polar mobile phase, which allows for separation based on hydrophobicity.[1][2] More hydrophobic compounds, such as this compound, will have a stronger interaction with the stationary phase and therefore elute later.[2]
Q2: What are the common impurities I should expect when synthesizing this compound?
A2: While specific data on this compound is limited, impurities can be inferred from its parent compound, tadalafil. Common impurities include unreacted intermediates from the synthesis, by-products from side reactions, and degradation products caused by exposure to moisture or high temperatures. It is also possible to have structurally similar analogues that co-elute.
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor fraction purity during column chromatography. For more precise analysis, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is recommended. An analytical HPLC method can provide accurate quantification of purity.
Q4: Should I use an isocratic or gradient elution for my purification?
A4: For complex mixtures with multiple components of varying polarities, a gradient elution is generally superior. A gradient allows for better separation of closely eluting compounds and can significantly shorten the run time. For simpler purifications where the target compound is well-separated from impurities, an isocratic method may suffice.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Product Yield After Column Chromatography
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Question: My final yield of this compound is significantly lower than expected after flash chromatography. What are the potential causes?
-
Answer:
-
Improper Solvent System: The chosen mobile phase may be too polar, causing your compound to retain too strongly on the reverse-phase column. Alternatively, if the solvent is too non-polar, the compound may elute too quickly with impurities.
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Column Overloading: Exceeding the binding capacity of your stationary phase can lead to poor separation and loss of product.
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Product Precipitation: this compound is practically insoluble in water. If the percentage of the aqueous component in your mobile phase is too high at the beginning of your gradient, the compound may precipitate on the column.
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Incomplete Elution: The run may have been terminated before the compound fully eluted from the column. Ensure you flush the column with a high percentage of organic solvent at the end of the run.
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Issue 2: Co-elution of Impurities with the Target Compound
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Question: My HPLC analysis shows that an impurity is co-eluting with my this compound peak. How can I improve the resolution?
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Answer:
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Optimize the Gradient: A shallower gradient around the elution point of your target compound can increase the separation between closely eluting peaks.
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Change the Organic Modifier: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation. These solvents interact differently with both the stationary phase and the analytes.
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Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry can resolve the issue. For example, switching from a C18 to a C8 column will result in shorter retention times for hydrophobic compounds and may alter the elution order of impurities. Another option is to try a phenyl-hexyl stationary phase for alternative selectivity.
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Issue 3: Broad or Tailing Peaks in HPLC Analysis
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Question: The peak for this compound in my chromatogram is broad and asymmetrical (tailing). What does this indicate?
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Answer:
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Column Degradation: The silica-based stationary phase can degrade, especially at high pH. Ensure your mobile phase pH is within the recommended range for your column.
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Secondary Interactions: The analyte may be having secondary interactions with the stationary phase. Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase can often improve peak shape for amine-containing compounds.
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Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.
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Contamination: Contaminants on the column frit or at the head of the column can cause peak broadening. Flushing the column with a strong solvent may help.
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Data Presentation: Purification Method Comparison
The following table summarizes hypothetical data from two different purification protocols for a 100 mg crude sample of this compound to illustrate the impact of method selection on purity and yield.
| Parameter | Method A: C18 Flash Chromatography | Method B: C8 Flash Chromatography |
| Stationary Phase | Silica Gel Bonded with C18 | Silica Gel Bonded with C8 |
| Mobile Phase | Water/Acetonitrile Gradient | Water/Methanol Gradient |
| Gradient Profile | 20% to 100% Acetonitrile over 30 min | 30% to 100% Methanol over 25 min |
| Flow Rate | 20 mL/min | 25 mL/min |
| Initial Purity (Crude) | 75% | 75% |
| Final Purity (by HPLC) | 98.5% | 96.2% |
| Isolated Yield | 65 mg | 78 mg |
| Processing Time | 45 minutes | 35 minutes |
Analysis: Method A resulted in higher purity, while Method B provided a better yield and was faster. The choice between methods would depend on the specific requirements of the experiment (e.g., needing highly pure material for an assay vs. needing more material for further synthesis).
Experimental Protocols
Protocol 1: Preparative Reverse-Phase Flash Chromatography
This protocol is designed for the purification of up to 200 mg of crude this compound.
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Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like Dimethylformamide (DMF) or Dichloromethane (DCM). Adsorb the dissolved sample onto a small amount of C18 silica gel. Dry the silica under vacuum until it is a free-flowing powder.
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Column Preparation: Select a pre-packed C18 flash column. Equilibrate the column with the starting mobile phase composition (e.g., 80% Water, 20% Acetonitrile) for at least 5 column volumes.
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Loading: Load the dried, adsorbed sample onto the top of the column.
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Elution: Begin the chromatographic run using a gradient elution. A typical gradient might be:
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0-5 min: Isocratic at 20% Acetonitrile.
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5-35 min: Linear gradient from 20% to 95% Acetonitrile.
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35-40 min: Isocratic at 95% Acetonitrile to elute all remaining compounds.
-
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Fraction Collection: Collect fractions based on UV absorbance (typically at 285 nm for tadalafil analogues).
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Analysis and Pooling: Analyze the collected fractions using TLC or analytical HPLC to identify those containing the pure product. Pool the pure fractions.
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Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
Protocol 2: Analytical Reverse-Phase HPLC for Purity Assessment
This protocol is for determining the purity of this compound samples.
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System: An HPLC system equipped with a UV detector.
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Column: A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
-
0-1 min: 10% B
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1-10 min: 10% to 90% B
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10-12 min: 90% B
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12-13 min: 90% to 10% B
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13-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
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Detection: UV at 285 nm.
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Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in methanol.
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Analysis: Integrate the peak areas to calculate the percentage purity of the sample.
Visualizations
References
Addressing poor reproducibility in N-Octylnortadalafil experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the reproducibility of experiments involving N-Octylnortadalafil. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct reliable and consistent studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
This compound is a chemical analogue of tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor.[1] Like tadalafil, it is investigated for its potential to selectively inhibit PDE5, an enzyme involved in the regulation of cyclic guanosine monophosphate (cGMP) levels. The study of this compound and similar analogues helps in understanding the structure-activity relationships of PDE5 inhibitors and in the development of new therapeutic agents.
Q2: What are the most common sources of poor reproducibility in this compound experiments?
Poor reproducibility in experiments with this compound can stem from several factors:
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Compound Purity and Integrity: The presence of impurities, such as stereoisomers or unreacted starting materials from the synthesis, can significantly alter the compound's biological activity. Degradation of the compound due to improper storage or handling is another major contributor.
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Sample Preparation: Inconsistent sample preparation, including issues with solubility and final concentration, can lead to variable results.
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Assay Conditions: Minor variations in experimental conditions, such as incubation times, temperature, pH, and reagent concentrations, can have a significant impact on the outcome of biological assays.
-
Analytical Instrumentation: Fluctuations in the performance of analytical instruments like HPLC and LC-MS/MS can lead to inconsistent quantification.
Q3: How should this compound be stored to ensure its stability?
While specific stability data for this compound is not widely published, based on its parent compound, tadalafil, it is recommended to store it as a solid in a cool, dry, and dark place. Tadalafil suspensions have been shown to be stable for extended periods when stored at room temperature in amber containers.[2] Avoid exposure to strong acids, bases, and oxidizing agents, as these conditions can lead to degradation.[3] For solutions, it is advisable to prepare them fresh or store them at -20°C or -80°C for short periods.
Troubleshooting Guides
Issues with Compound Synthesis and Purity
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound during synthesis. | Incomplete reaction; suboptimal reaction conditions (temperature, catalyst, reaction time). | Optimize reaction conditions based on established protocols for tadalafil analogue synthesis.[1][4] Use appropriate coupling reagents like HATU for amide bond formation. |
| Presence of multiple spots on TLC or peaks in HPLC analysis of the synthesized compound. | Impurities from starting materials; formation of side products or stereoisomers. | Purify the compound using column chromatography or preparative HPLC. Characterize the final product thoroughly using NMR, Mass Spectrometry, and HPLC to confirm purity and identity. |
| Inconsistent biological activity between different synthesized batches. | Variable purity levels between batches; presence of uncharacterized impurities with biological activity. | Establish a strict quality control protocol for each batch, including purity assessment by HPLC (aim for >98% purity) and structural confirmation by NMR and MS. |
Problems Encountered During In Vitro PDE5 Inhibition Assays
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values across replicate experiments. | Inconsistent pipetting; fluctuations in enzyme activity; variability in substrate concentration. | Use calibrated pipettes and ensure thorough mixing of all solutions. Prepare fresh enzyme and substrate solutions for each experiment. Run a positive control (e.g., tadalafil) in parallel to monitor assay performance. |
| No significant inhibition of PDE5 activity observed. | Inactive compound (degraded or impure); incorrect assay setup. | Verify the purity and integrity of this compound using HPLC or LC-MS/MS. Confirm the activity of the PDE5 enzyme using a known inhibitor. Double-check all reagent concentrations and incubation times. |
| Precipitation of the compound in the assay buffer. | Poor solubility of this compound in the aqueous buffer. | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it in the assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all wells to avoid solvent effects. |
Challenges in Analytical Quantification (HPLC/LC-MS)
| Problem | Potential Cause | Recommended Solution |
| Peak tailing in HPLC chromatogram. | Secondary interactions between the analyte and the stationary phase; column contamination. | Adjust the mobile phase pH or use an ion-pairing agent. Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column. |
| Split peaks in HPLC chromatogram. | Column void or contamination at the inlet; injection solvent stronger than the mobile phase. | Check for column voids and replace the column if necessary. Ensure the injection solvent is of similar or weaker strength than the mobile phase. |
| Drifting retention times. | Inconsistent mobile phase composition; temperature fluctuations; column equilibration issues. | Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a constant temperature. Allow sufficient time for column equilibration before starting the analysis. |
| Poor sensitivity in LC-MS/MS. | Suboptimal ionization; matrix effects. | Optimize mass spectrometer parameters (e.g., cone voltage, collision energy). Use a deuterated internal standard to compensate for matrix effects. Consider sample cleanup using solid-phase extraction (SPE). |
Experimental Protocols
Protocol 1: Synthesis of this compound (Generalized)
This is a generalized protocol based on the synthesis of other tadalafil analogues. Specific reaction conditions may need to be optimized.
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Pictet-Spengler Reaction: React D-tryptophan methyl ester with piperonal in the presence of an acid catalyst (e.g., trifluoroacetic acid) in a suitable solvent like dichloromethane to form the cis-β-carboline intermediate.
-
Amide Coupling: Couple the β-carboline intermediate with N-octylglycine using a coupling agent such as HATU or DCC/HOBt in a polar aprotic solvent like DMF.
-
Cyclization: Induce intramolecular cyclization to form the piperazinedione ring, yielding this compound.
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Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., dichloromethane/methanol gradient).
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.
Protocol 2: In Vitro PDE5 Inhibition Assay
-
Reagents and Materials:
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Human recombinant PDE5 enzyme
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cGMP (substrate)
-
This compound (test compound)
-
Tadalafil (positive control)
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Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
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Detection reagents (e.g., using a commercially available PDE-Glo™ assay kit)
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384-well plates
-
-
Procedure:
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Prepare serial dilutions of this compound and tadalafil in the assay buffer.
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Add the PDE5 enzyme to each well of the 384-well plate.
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Add the serially diluted compounds and controls to the respective wells.
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Pre-incubate the plate at room temperature for 15-30 minutes.
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Initiate the reaction by adding cGMP to all wells.
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Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
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Stop the reaction and proceed with the detection step as per the manufacturer's instructions of the assay kit.
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Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
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Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: HPLC Method for Purity Analysis
This is a general method and may require optimization for your specific instrument and column.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 20% acetonitrile and increase to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 285 nm
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
Visualizations
Caption: A typical experimental workflow for this compound from synthesis to in vitro testing.
References
- 1. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of an extemporaneously prepared tadalafil suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Synthesis and Structure Revision of Dimeric Tadalafil Analogue Adulterants in Dietary Supplements [jstage.jst.go.jp]
Technical Support Center: Enhancing the Selectivity of N-Octylnortadalafil Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the selectivity of N-Octylnortadalafil assays.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and systematic solutions.
High-Performance Liquid Chromatography (HPLC/UPLC) Issues
Question: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) for this compound?
Answer:
Poor peak shape can be attributed to several factors, ranging from column chemistry to sample preparation. A systematic approach to troubleshooting is recommended.
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Possible Causes & Solutions:
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Column Overload: Injecting too concentrated a sample can lead to peak fronting.
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Solution: Dilute the sample and reinject.
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Inappropriate Sample Solvent: If the sample solvent is stronger than the mobile phase, it can cause peak distortion.
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Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
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Secondary Interactions: Silanol groups on the silica backbone of C18 columns can interact with basic compounds like this compound, causing peak tailing.
-
Solution:
-
Lower the mobile phase pH to suppress silanol ionization (e.g., add 0.1% formic acid).
-
Use a column with end-capping or a different stationary phase.
-
-
-
Column Contamination or Degradation: Accumulation of matrix components or loss of stationary phase can lead to peak splitting or tailing.
-
Solution:
-
Flush the column with a strong solvent.
-
If the problem persists, replace the column.
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-
-
Void in the Column: A void at the column inlet can cause peak splitting.
-
Solution: This is often irreversible. Replace the column and use a guard column to prolong its life.
-
-
Question: My retention time for this compound is drifting or inconsistent. What should I do?
Answer:
Retention time variability can compromise the reliability of your assay. The issue often lies with the mobile phase, temperature, or the HPLC system itself.
-
Possible Causes & Solutions:
-
Mobile Phase Composition Change: Inaccurate mixing or evaporation of a volatile solvent component can alter retention times.
-
Solution: Prepare fresh mobile phase. Ensure the solvent reservoir caps are sealed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. A 1°C change can alter retention by approximately 2%.
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Solution: Use a column oven to maintain a consistent temperature.
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-
Column Equilibration: Insufficient equilibration time between runs, especially with gradient elution, can cause retention time shifts.
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Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Pump Issues: Leaks or faulty check valves can lead to inconsistent flow rates and, consequently, variable retention times.
-
Solution: Inspect the pump for leaks and listen for unusual noises. Perform pump maintenance as needed.
-
-
Mass Spectrometry (MS/MS) Issues
Question: I am experiencing low sensitivity or no signal for this compound in my MS/MS analysis. What are the potential causes?
Answer:
Low sensitivity in MS/MS can stem from issues with ionization, ion transmission, or the sample itself.
-
Possible Causes & Solutions:
-
Incorrect MS/MS Parameters: Suboptimal collision energy or incorrect precursor/product ion selection will result in a weak signal.
-
Solution: Optimize MS/MS parameters by infusing a standard solution of this compound.
-
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound.
-
Solution:
-
Improve sample preparation using techniques like solid-phase extraction (SPE).
-
Optimize chromatographic separation to move this compound away from interfering compounds.
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-
-
Source Contamination: A dirty ion source can lead to a significant drop in sensitivity.
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Solution: Clean the ion source according to the manufacturer's instructions.
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-
Mobile Phase Incompatibility: High concentrations of non-volatile buffers (e.g., phosphate) are not compatible with ESI-MS.
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Solution: Use volatile mobile phase additives like formic acid or ammonium acetate.
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-
Question: I am observing high background noise or interfering peaks in my mass chromatogram. How can I improve the signal-to-noise ratio?
Answer:
High background noise can mask the analyte signal and affect quantification.
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Possible Causes & Solutions:
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Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background.
-
Solution: Use high-purity, MS-grade solvents and reagents.
-
-
Matrix Effects: Complex sample matrices can introduce numerous interfering ions.
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Solution: Enhance sample cleanup procedures. Consider derivatization to shift the analyte to a cleaner region of the mass spectrum.
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-
Leaks in the LC System: A small leak can introduce air and other contaminants into the MS source.
-
Solution: Thoroughly check all fittings and connections for leaks.
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-
Diagrams
Frequently Asked Questions (FAQs)
Question: What is this compound and why is assay selectivity important?
Answer: this compound is a structural analog of tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor. It has been identified as an undeclared ingredient in some dietary supplements. Assay selectivity is crucial to accurately and reliably distinguish this compound from tadalafil and other structurally similar analogs that may be present in a sample. A lack of selectivity can lead to false-positive or inaccurate quantification, which has implications for regulatory compliance and public health.
Question: What are the main sources of cross-reactivity in this compound immunoassays?
Answer: Cross-reactivity in immunoassays occurs when the antibody binds to compounds other than the target analyte. For this compound, the main sources of cross-reactivity are other tadalafil analogs that share a similar core structure.[1][2] The degree of cross-reactivity depends on the structural similarity between the analog and this compound and the specific epitope the antibody recognizes. It is essential to characterize the cross-reactivity of the immunoassay with all potentially co-occurring tadalafil analogs.
Question: How can I improve the selectivity of my HPLC method for this compound?
Answer: To improve HPLC selectivity, you can modify several parameters:
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Mobile Phase: Adjusting the organic solvent ratio, pH, or using different solvent modifiers can alter the retention behavior of this compound relative to interfering compounds.
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Stationary Phase: Switching to a column with a different chemistry (e.g., phenyl-hexyl instead of C18) or a different particle size can provide different selectivity.
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Temperature: Changing the column temperature can affect the relative retention of closely eluting compounds.
Question: Why is UPLC-MS/MS a preferred method for enhancing the selectivity of this compound assays?
Answer: UPLC-MS/MS offers very high selectivity due to two layers of specificity. First, the UPLC system provides chromatographic separation of compounds based on their physicochemical properties. Second, the tandem mass spectrometer provides mass-based selectivity by monitoring a specific precursor ion to product ion transition for this compound. This combination makes it highly unlikely that another compound will have the same retention time and the same mass transition, thus ensuring a very selective and sensitive assay.
Quantitative Data
Table 1: Immunoassay Cross-Reactivity of Tadalafil and its Analogs
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Tadalafil | 16.1 | 100 |
| This compound | 23.2 | 69.4 |
| Aminotadalafil | 19.6 | 82.1 |
| N-butyltadalafil | 21.6 | 74.5 |
| Nortadalafil | 17.9 | 90.0 |
| Chloropretadalafil | 29.5 | 54.8 |
| Data from an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA).[1][2] |
Table 2: Typical UPLC-MS/MS Parameters for Tadalafil Analogs
| Parameter | Value |
| Chromatographic System | |
| Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation of analogs |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| This compound (C₂₉H₃₃N₃O₄) | |
| Precursor Ion (m/z) | 488.25 [M+H]⁺ (Calculated) |
| Product Ions (m/z) | To be determined empirically |
| Tadalafil (C₂₂H₁₉N₃O₄) | |
| Precursor Ion (m/z) | 390.1 |
| Product Ions (m/z) | 268.1, 135.1 |
Experimental Protocols
Protocol: UPLC-MS/MS Method for the Selective Analysis of this compound
This protocol provides a general framework for developing a selective UPLC-MS/MS method for this compound. Optimization will be required for specific instrumentation and sample matrices.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
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Create a series of working standards by diluting the stock solution with the initial mobile phase.
-
For complex matrices (e.g., dietary supplements), perform a sample extraction. A common method is extraction with methanol followed by solid-phase extraction (SPE) for cleanup.
-
-
UPLC Conditions:
-
Column: Use a high-resolution C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: Develop a gradient to separate this compound from other potential analogs. A starting point could be:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B (equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization: ESI in positive mode.
-
MRM Transitions:
-
Infuse a standard solution of this compound to determine the precursor ion ([M+H]⁺) and optimize collision energy to identify the most abundant and stable product ions. For this compound (MW = 487.6 g/mol ), the precursor ion will be approximately m/z 488.3.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Diagrams
References
Validation & Comparative
N-Octylnortadalafil vs. Tadalafil: A Comparative Analysis of Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-Octylnortadalafil and its parent compound, tadalafil, focusing on their roles as phosphodiesterase type 5 (PDE5) inhibitors. Tadalafil is a well-established and clinically approved drug for the treatment of erectile dysfunction and pulmonary arterial hypertension. This compound, a synthetic analogue of tadalafil, has been identified as an undeclared ingredient in some dietary supplements marketed for sexual enhancement. While comprehensive data on the potency and efficacy of this compound from peer-reviewed scientific literature is scarce, this guide compiles the available information and provides a framework for its evaluation against the well-characterized profile of tadalafil.
Data Presentation: Potency and Structural Comparison
| Compound | Chemical Structure | PDE5 Inhibition (IC50) | Key Structural Differences from Tadalafil |
| Tadalafil | (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | ~1.8 - 5 nM[1][2] | N-methyl group on the piperazinedione ring. |
| This compound | (6R,12aR)-2-octyl-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[3] | Not publicly available | Replacement of the N-methyl group with an N-octyl group. |
Mechanism of Action: The cGMP Signaling Pathway
Both tadalafil and, presumably, this compound exert their effects by inhibiting the phosphodiesterase type 5 (PDE5) enzyme. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature. By inhibiting PDE5, these compounds lead to an accumulation of cGMP, resulting in smooth muscle relaxation, vasodilation, and, in the context of erectile dysfunction, penile erection upon sexual stimulation.
Figure 1. The cGMP signaling pathway and the inhibitory action of tadalafil and its analogues on PDE5.
Experimental Protocols: Assessing PDE5 Inhibition
The potency of a compound against PDE5 is typically determined through in-vitro enzyme inhibition assays. A common method is the fluorescence polarization (FP) assay.
Principle: This assay measures the change in the polarization of fluorescently labeled cGMP. In the absence of an inhibitor, PDE5 hydrolyzes the fluorescent cGMP, resulting in a smaller, faster-tumbling molecule with low fluorescence polarization. In the presence of an inhibitor, PDE5 activity is blocked, the fluorescent cGMP remains intact and bound to a larger molecule (e.g., an antibody or a binding protein), resulting in a slower-tumbling complex with high fluorescence polarization.
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test compounds (Tadalafil and this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of tadalafil and this compound.
-
Reaction Mixture: In the microplate wells, add the assay buffer, the PDE5 enzyme, and the test compound at various concentrations. Include control wells with no inhibitor (maximum enzyme activity) and no enzyme (background).
-
Reaction Initiation: Add the fluorescently labeled cGMP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Figure 2. Experimental workflow for determining PDE5 inhibitory potency using a fluorescence polarization assay.
Efficacy and Clinical Considerations
Tadalafil: The efficacy of tadalafil is well-established through numerous clinical trials. It is effective in treating erectile dysfunction of various etiologies and severities. Its long half-life of approximately 17.5 hours allows for a prolonged duration of action, offering a wider window of opportunity for sexual activity.
This compound: There are no published clinical studies evaluating the efficacy or safety of this compound in humans. Its presence as an undeclared ingredient in dietary supplements raises significant safety concerns. The lack of controlled clinical data means that its therapeutic window, potential side effects, and drug interactions are unknown. The addition of the N-octyl group, a lipophilic moiety, could potentially alter its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, compared to tadalafil. This could lead to a different efficacy and safety profile.
Conclusion
Tadalafil is a potent and selective PDE5 inhibitor with a well-documented efficacy and safety profile. This compound is a structural analogue of tadalafil, and while it is presumed to be a PDE5 inhibitor, there is a critical lack of publicly available data on its potency, efficacy, and safety. The presence of this compound as an undeclared ingredient in consumer products is a public health concern. Further research, including in-vitro potency determination and comprehensive preclinical and clinical studies, is necessary to fully characterize the pharmacological profile of this compound and to ascertain its potential therapeutic value and safety. Researchers are encouraged to utilize established experimental protocols, such as the fluorescence polarization assay described herein, to quantify the PDE5 inhibitory activity of this and other emerging tadalafil analogues.
References
- 1. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and structural elucidation of cyclopentynafil and this compound found in a dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles: N-Octylnortadalafil and Tadalafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the well-characterized phosphodiesterase type 5 (PDE5) inhibitor, tadalafil, and its analogue, N-Octylnortadalafil. While extensive data is available for tadalafil, this compound is primarily identified as an undeclared analogue in dietary supplements, and as such, its formal pharmacokinetic properties have not been reported in peer-reviewed literature. This comparison, therefore, juxtaposes the established profile of tadalafil with the structural information available for this compound to infer potential pharmacokinetic characteristics.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for tadalafil. Data for this compound is not available from published scientific literature. The "Predicted Impact" column for this compound offers a hypothesis based on its chemical structure—specifically, the replacement of the N-methyl group in tadalafil with an N-octyl group, which significantly increases the molecule's lipophilicity.
| Parameter | Tadalafil | This compound | Predicted Impact of N-Octyl Moiety |
| Absorption | |||
| Tmax (Time to Peak Plasma Concentration) | Median of 2 hours (range 0.5-6 hours)[1][2] | Data not available | Increased lipophilicity may alter absorption rate. |
| Bioavailability | Absolute bioavailability not determined; relative bioavailability is high[2][3]. | Data not available | Potentially altered due to changes in solubility and membrane permeability. |
| Effect of Food | Negligible effect on rate or extent of absorption[4]. | Data not available | Unknown, but high lipophilicity might increase dependence on food for absorption. |
| Distribution | |||
| Volume of Distribution (Vd/F) | ~63 L, indicating wide distribution into tissues. | Data not available | Likely increased due to higher tissue partitioning from increased lipophilicity. |
| Protein Binding | 94% bound to plasma proteins (albumin and α-1 acid glycoprotein). | Data not available | May be higher than tadalafil due to increased lipophilicity. |
| Metabolism | |||
| Primary Pathway | Hepatic metabolism, predominantly by Cytochrome P450 3A4 (CYP3A4). | Data not available | Expected to be a substrate for CYP3A4; the N-dealkylation pathway would differ. |
| Major Metabolite | Methylcatechol glucuronide (pharmacologically inactive). | Data not available | Metabolism would likely involve oxidation of the octyl chain. |
| Elimination | |||
| Half-life (t½) | ~17.5 hours in healthy subjects. | Data not available | Potentially longer due to increased Vd and possible slower clearance. |
| Oral Clearance (CL/F) | ~2.5 L/hr. | Data not available | May be lower if hepatic extraction is altered. |
| Route of Excretion | Primarily as metabolites in feces (~61%) and urine (~36%). | Data not available | Likely similar routes of excretion via metabolites. |
Experimental Protocols
While specific studies on this compound are absent, the pharmacokinetic profile of a compound like tadalafil is typically determined through a series of standardized in-vivo and in-vitro experiments.
Human Pharmacokinetic Study (In-Vivo)
A typical clinical study to determine the pharmacokinetic profile of an orally administered drug involves the following steps:
-
Subject Recruitment: Healthy volunteers are recruited after screening for inclusion and exclusion criteria. All participants provide informed consent.
-
Study Design: A single-dose, randomized, crossover study design is common. This minimizes variability between subjects.
-
Drug Administration: Subjects receive a single oral dose of the investigational drug (e.g., a 20 mg tablet) after an overnight fast.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose).
-
Plasma Analysis: Blood samples are centrifuged to separate plasma, which is then stored frozen. The concentration of the drug and its major metabolites in the plasma samples is quantified using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis.
Metabolism Studies (In-Vitro)
To identify the metabolic pathways and enzymes involved, the following in-vitro experiments are conducted:
-
Human Liver Microsomes: The investigational drug is incubated with human liver microsomes, which contain a high concentration of CYP enzymes. This helps identify the primary metabolic pathways and the specific CYP isoforms involved (e.g., CYP3A4).
-
Hepatocyte Cultures: Incubating the drug with primary human hepatocytes provides a more complete picture of metabolism, including both Phase I (e.g., oxidation by CYPs) and Phase II (e.g., glucuronidation) reactions.
Visualizations: Pathways and Workflows
Metabolic Pathway of Tadalafil
The following diagram illustrates the primary metabolic pathway of tadalafil in the liver, which is initiated by the CYP3A4 enzyme.
Caption: Metabolic cascade of Tadalafil.
General Pharmacokinetic Study Workflow
This diagram outlines the typical workflow for a clinical pharmacokinetic study.
References
A Comparative Analysis of Phosphodiesterase Cross-reactivity for PDE5 Inhibitors
Disclaimer: As of November 2025, publicly available data on the phosphodiesterase (PDE) cross-reactivity of N-Octylnortadalafil is unavailable. Therefore, this guide provides a comparative analysis of the well-characterized PDE5 inhibitors—tadalafil, sildenafil, and vardenafil—to illustrate the principles of selectivity and cross-reactivity that are critical for the evaluation of new chemical entities like this compound. Tadalafil shares a structural relationship with the hypothetical this compound and serves as a relevant proxy for this analysis.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the selectivity profiles of leading PDE5 inhibitors, detailed experimental methodologies for assessing inhibitor potency, and visual representations of key biological pathways and experimental workflows.
Data Presentation: Inhibitor Potency and Selectivity
The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. Selectivity is assessed by comparing the IC50 value for the primary target (in this case, PDE5) with the IC50 values for other PDE isoforms. A higher selectivity ratio (IC50 for other PDE / IC50 for PDE5) indicates a more selective inhibitor.
| Inhibitor | PDE1 (nM) | PDE2 (nM) | PDE3 (nM) | PDE4 (nM) | PDE5 (nM) | PDE6 (nM) | PDE11 (nM) |
| Tadalafil | >10,000 | >10,000 | >10,000 | >10,000 | 1.8 - 2.7 | 5100 | 25 |
| Sildenafil | 260 | >10,000 | >10,000 | >10,000 | 3.7 - 6.6 | 26 | >10,000 |
| Vardenafil | 180 | >1,000 | >1,000 | >1,000 | 0.09 - 0.7 | 11 | Not widely reported |
Note: IC50 values can vary between different studies and assay conditions. The data presented here are representative values from published literature.[1][2]
Key Observations:
-
Vardenafil is the most potent inhibitor of PDE5 in vitro.[1][2]
-
Tadalafil exhibits high selectivity for PDE5 over other PDE isoforms, with the notable exception of PDE11.
-
Sildenafil and Vardenafil show some cross-reactivity with PDE6, an enzyme found in the retina, which can be associated with visual side effects.[2]
-
All three inhibitors are highly selective for PDE5 over PDE1, PDE2, PDE3, and PDE4.
Experimental Protocols: In Vitro Phosphodiesterase Enzyme Inhibition Assay
The determination of a compound's selectivity profile is achieved by assessing its inhibitory potency against a panel of purified phosphodiesterase enzymes. A common method employed is the in vitro phosphodiesterase enzyme inhibition assay.
Principle:
This assay measures the ability of a test compound to inhibit the hydrolysis of cyclic nucleotides (cAMP or cGMP) by a specific PDE isoform. The amount of remaining cyclic nucleotide or the amount of resulting monophosphate is quantified.
General Methodology:
-
Enzyme and Substrate Preparation: Purified, recombinant PDE enzymes are used. The substrates, cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), are typically radiolabeled (e.g., [3H]-cAMP or [3H]-cGMP) or fluorescently labeled.
-
Incubation: The PDE enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., this compound) in a suitable assay buffer. This buffer typically contains Tris-HCl, MgCl2, and other components to ensure optimal enzyme activity.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the cyclic nucleotide substrate. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped, often by the addition of a potent, non-selective PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX) or by heat inactivation.
-
Product Separation and Detection: The product of the enzymatic reaction (e.g., [3H]-AMP or [3H]-GMP) is separated from the unreacted substrate. This can be achieved using various techniques:
-
Radiometric Scintillation Proximity Assay (SPA): SPA beads coated with a scintillant and a material that binds the monophosphate product are added. When the radiolabeled monophosphate binds to the beads, it stimulates the scintillant to emit light, which is detected by a scintillation counter.
-
Chromatographic Methods: Techniques like high-performance liquid chromatography (HPLC) can be used to separate and quantify the substrate and product.
-
Luminescence-Based Assays (e.g., PDE-Glo™): These assays use a coupled-enzyme system where the amount of remaining cyclic nucleotide is converted into a luminescent signal.
-
-
Data Analysis: The amount of product formed (or substrate remaining) is plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: cGMP signaling pathway and the action of a PDE5 inhibitor.
Caption: Workflow for assessing PDE inhibitor selectivity.
Caption: Desired cross-reactivity profile for a PDE5 inhibitor.
References
Validating the Inhibitory Effect of N-Octylnortadalafil on PDE5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of various compounds on Phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. While direct quantitative data for N-Octylnortadalafil is not publicly available, this document evaluates its potential inhibitory effect based on its structural similarity to Tadalafil and established structure-activity relationships of related compounds. A comparison is drawn with well-characterized PDE5 inhibitors: Tadalafil, Sildenafil, and Vardenafil.
Quantitative Comparison of PDE5 Inhibitors
The inhibitory potency of a compound is typically expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency.
| Compound | PDE5 IC50 (nM) | Notes |
| This compound | Data not available | A known analog of Tadalafil, identified in dietary supplements. Its N-octyl group suggests potential for potent PDE5 inhibition based on structure-activity relationship studies of Tadalafil analogs. |
| Tadalafil | 1 - 5[1][2] | A highly potent and selective PDE5 inhibitor. |
| Sildenafil | 3.5 - 6.6[3][4] | A potent PDE5 inhibitor, the first in its class. |
| Vardenafil | 0.7[3] | A highly potent PDE5 inhibitor. |
The cGMP Signaling Pathway and PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is a key enzyme in the cGMP signaling pathway. Nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP, which in turn activates Protein Kinase G (PKG), leading to smooth muscle relaxation and vasodilation. PDE5 terminates this signal by hydrolyzing cGMP to the inactive GMP. PDE5 inhibitors block this degradation, thereby enhancing the effect of cGMP.
Experimental Protocol: In Vitro PDE5 Inhibition Assay
The inhibitory activity of compounds against PDE5 is commonly determined using an in vitro enzyme assay. A typical protocol involves the following steps:
-
Reagent Preparation :
-
Prepare a stock solution of the test compound (e.g., this compound) and reference inhibitors (Tadalafil, Sildenafil, Vardenafil) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations.
-
Prepare a buffered solution containing purified recombinant human PDE5 enzyme.
-
Prepare a substrate solution containing cGMP.
-
-
Assay Procedure :
-
Add the diluted test compounds or reference inhibitors to the wells of a microplate.
-
Add the PDE5 enzyme solution to each well and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cGMP substrate.
-
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Stop the reaction using a suitable stopping agent.
-
-
Detection and Data Analysis :
-
The amount of remaining cGMP or the product GMP is quantified. This can be achieved through various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization (FP) assays.
-
The percentage of PDE5 inhibition for each concentration of the test compound is calculated relative to a control without any inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Logical Comparison of Inhibitory Effects
While a direct quantitative comparison for this compound is pending the availability of experimental data, a logical comparison can be made based on its structural relationship to Tadalafil. This compound is a derivative of nortadalafil, lacking the methyl group on the piperazinedione nitrogen, which is instead substituted with an octyl group. Structure-activity relationship studies on Tadalafil analogs have shown that modifications at this position can significantly impact potency. The presence of a long alkyl chain like an octyl group may enhance lipophilicity and potentially lead to strong binding within the hydrophobic regions of the PDE5 active site.
References
- 1. Design, synthesis and structure-activity relationship of functionalized tetrahydro-β-carboline derivatives as novel PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular modeling and biological evaluation of novel tadalafil analogues as phosphodiesterase 5 and colon tumor cell growth inhibitors, new stereochemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and structural characterization of a new tadalafil analog (chloropropanoylpretadalafil) found in a dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Profile of N-Octylnortadalafil in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Octylnortadalafil, an analogue of the potent phosphodiesterase 5 (PDE5) inhibitor tadalafil, has emerged as a molecule of interest in various research contexts. As with any bioactive compound, understanding its off-target effects is paramount for accurate interpretation of experimental results and for predicting potential toxicities. This guide provides a comparative analysis of the anticipated off-target effects of this compound in cellular models, drawing parallels with its parent compound, tadalafil, and other well-characterized PDE5 inhibitors. Due to the limited publicly available data specifically for this compound, this guide leverages established knowledge of the PDE5 inhibitor class to infer its likely selectivity profile and off-target interactions.
Comparative Selectivity of PDE5 Inhibitors
The primary mechanism of action for tadalafil and its analogues is the inhibition of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). However, cross-reactivity with other PDE isoenzymes can lead to off-target effects. The following table summarizes the inhibitory potency (IC50 values) of well-studied PDE5 inhibitors against a panel of PDE isoenzymes. This data serves as a crucial benchmark for contextualizing the potential off-target profile of this compound. It is anticipated that this compound will exhibit a selectivity profile similar to tadalafil, with potential inhibitory activity against PDE11.
| Compound | PDE1 (μM) | PDE2 (μM) | PDE3 (μM) | PDE4 (μM) | PDE5 (nM) | PDE6 (nM) | PDE11 (nM) |
| Tadalafil | >10 | >10 | >10 | >10 | 5 | 5100 | 25 |
| Sildenafil | 0.26 | >10 | >10 | >10 | 6.6 | 74 | >1000 |
| Vardenafil | 0.18 | >1 | >1 | >1 | 0.7 | 11 | >1000 |
| Avanafil | >5 | >5 | >5 | >5 | 5.2 | 630 | >1000 |
Note: Data is compiled from various sources and should be considered representative. Actual values may vary depending on the specific assay conditions. Data for this compound is not currently available in the public domain.
Potential Off-Target Effects in Cellular Models
Based on the selectivity profile of tadalafil, the primary off-target concern for this compound in cellular models is the inhibition of Phosphodiesterase 11 (PDE11) . PDE11 is expressed in various tissues, including the heart, skeletal muscle, and prostate. Its physiological role is not fully elucidated, making the consequences of its inhibition in cellular models context-dependent.
Inhibition of Phosphodiesterase 6 (PDE6) , which is crucial for phototransduction in the retina, is a known off-target effect of some PDE5 inhibitors like sildenafil, leading to visual disturbances.[1] Tadalafil exhibits significantly higher selectivity for PDE5 over PDE6, suggesting that this compound is also likely to have a reduced propensity for PDE6-mediated off-target effects in retinal cell models.[1]
Off-target effects on Phosphodiesterase 1 (PDE1) , found in the brain, myocardium, and vascular smooth muscle, can lead to vasodilation and tachycardia.[2] Tadalafil demonstrates high selectivity against PDE1, implying a lower risk of such off-target effects for this compound compared to less selective inhibitors like sildenafil and vardenafil.[3][4]
Experimental Protocols
To experimentally determine the off-target effects of this compound, a comprehensive selectivity profiling assay is required. The following is a detailed methodology for a cell-based phosphodiesterase activity assay.
Protocol: Cell-Based Phosphodiesterase (PDE) Activity Assay for Selectivity Profiling
1. Objective: To determine the inhibitory potency (IC50) of this compound against a panel of human PDE isoenzymes (PDE1-11) in a cellular context.
2. Principle: This assay utilizes genetically engineered cell lines that overexpress a specific PDE isoenzyme and a biosensor that reports on the intracellular levels of cyclic nucleotides (cAMP or cGMP). Inhibition of the PDE by a test compound leads to an increase in the cyclic nucleotide concentration, which is detected as a change in the biosensor signal (e.g., luminescence or fluorescence).
3. Materials:
- HEK293 cells (or other suitable host cell line)
- Expression vectors for human PDE1-11 isoenzymes
- A cGMP- or cAMP-responsive biosensor vector (e.g., a CRE-luciferase reporter for cAMP or a cGMP-gated ion channel coupled to a fluorescent reporter)
- Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
- Transfection reagent (e.g., Lipofectamine 3000)
- This compound and reference PDE inhibitors (Tadalafil, Sildenafil, Vardenafil)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Lysis buffer (if using a luciferase reporter)
- Luciferase substrate (e.g., luciferin)
- Microplate reader capable of detecting luminescence or fluorescence
4. Methods:
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the canonical PDE5 signaling pathway and a typical experimental workflow for assessing off-target effects.
Caption: Canonical PDE5 signaling pathway.
Caption: Experimental workflow for off-target profiling.
References
- 1. The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Octylnortadalafil as a Reference Standard for Analytical Testing
For researchers, scientists, and drug development professionals, the selection of a suitable reference standard is a critical first step in the development of robust and reliable analytical methods. This guide provides a comparative analysis of N-Octylnortadalafil as a reference standard for the analytical testing of tadalafil and its analogs. Its performance is compared with other commonly used reference standards, including a stable isotope-labeled analog and other structurally related compounds.
Overview of Tadalafil and the Need for Reference Standards
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, tadalafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism of action makes it an effective treatment for erectile dysfunction and pulmonary arterial hypertension. Accurate and precise quantification of tadalafil in various matrices, such as bulk drug substances, pharmaceutical formulations, and biological fluids, is essential for quality control, pharmacokinetic studies, and bioequivalence assessments. This necessitates the use of well-characterized reference standards.
This compound: A Tadalafil Analog
This compound is a chemical analog of tadalafil.[1][2][3][4] While specific data on its use as a certified reference standard is limited in publicly available literature, its structural similarity to tadalafil makes it a potential candidate for use in analytical assays, particularly as an internal standard in chromatographic methods.
Alternative Reference Standards for Tadalafil Analysis
Several other compounds are commonly used as reference standards in the analysis of tadalafil. The ideal internal standard is a stable, isotopically labeled version of the analyte, as it exhibits nearly identical chemical and physical properties.[5] Structurally similar molecules can also be employed.
-
ent-Tadalafil-d3: A stable isotope-labeled (deuterated) enantiomer of tadalafil. It is often considered the "gold standard" for internal standards in mass spectrometry-based assays due to its chemical and physical similarity to tadalafil.
-
Sildenafil: Another potent PDE5 inhibitor that is structurally related to tadalafil. It has been successfully used as an internal standard in several validated analytical methods.
-
Avanafil: A newer generation PDE5 inhibitor that can also be considered as a potential reference standard due to its structural similarities.
Performance Comparison of Reference Standards
The selection of a reference standard significantly impacts the quality of bioanalytical data. An ideal standard should ensure accuracy, precision, and robustness of the analytical method. The following table summarizes key performance characteristics of this compound and its alternatives. Data for this compound is based on typical specifications for analytical standards, as specific certificate of analysis data was not publicly available.
| Parameter | This compound | ent-Tadalafil-d3 | Sildenafil | Avanafil |
| Purity (by HPLC) | >95% (Assumed) | >99.5% | ≥98% | ≥98% |
| Isotopic Purity | N/A | ≥98% Deuterium Incorporation | N/A | N/A |
| Chemical Formula | C₂₉H₃₃N₃O₄ | C₂₂H₁₆D₃N₃O₄ | C₂₂H₃₀N₆O₄S | C₂₃H₂₆ClN₇O₃ |
| Molecular Weight | 487.60 g/mol | 392.42 g/mol | 474.58 g/mol | 483.95 g/mol |
| Suitability as Internal Standard | Potential | Excellent ("Gold Standard") | Good | Fair to Good |
| Potential for Chromatographic Interference | Low (if baseline separated) | Very Low (mass difference) | Moderate (potential for similar retention) | Moderate (potential for similar retention) |
| Matrix Effect Compensation | Good (structurally similar) | Excellent (chemically identical) | Fair to Good | Fair to Good |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for HPLC and LC-MS/MS analysis of tadalafil, which can be adapted for use with this compound as a reference or internal standard.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
This method is suitable for determining the purity of tadalafil in bulk drug substances and pharmaceutical formulations.
-
Instrumentation: HPLC system with UV detection.
-
Column: Inertsil C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (10 mM, pH 3.2) and acetonitrile (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 295 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a standard stock solution of the tadalafil reference standard (e.g., 100 µg/mL) in the mobile phase.
-
Prepare sample solutions of the tadalafil bulk drug or tablet formulation at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated by comparing the peak area of the main tadalafil peak to the total area of all peaks in the chromatogram.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Plasma
This method is highly sensitive and selective, making it ideal for pharmacokinetic and bioequivalence studies.
-
Instrumentation: LC-MS/MS system with a triple quadrupole mass spectrometer.
-
Column: Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm).
-
Mobile Phase: Methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v).
-
Flow Rate: 0.9 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Tadalafil: m/z 390.3 → 268.2
-
ent-Tadalafil-d3 (IS): m/z 393.1 → 271.2
-
This compound (if used as IS): A specific transition would need to be determined.
-
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 50 µL of the internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of tadalafil in unknown samples is then determined from this curve.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams can provide a clear and concise understanding of complex processes. The following visualizations were created using Graphviz (DOT language).
Caption: General workflow for bioanalytical sample analysis using LC-MS/MS.
Caption: Simplified signaling pathway of PDE5 inhibition by tadalafil analogs.
Conclusion
The selection of an appropriate reference standard is a critical determinant of analytical method performance. While ent-Tadalafil-d3 remains the gold standard for mass spectrometry-based bioanalysis of tadalafil due to its isotopic labeling, structurally similar analogs like Sildenafil and Avanafil have also been successfully employed. This compound , as a tadalafil analog, presents a potential alternative, particularly as an internal standard. However, a comprehensive evaluation of its performance characteristics, supported by a certificate of analysis and comparative experimental data, is necessary to fully establish its suitability. Researchers should carefully consider the specific requirements of their assay, including the desired level of accuracy, precision, and cost-effectiveness, when selecting a reference standard. Thorough method validation is crucial to ensure the reliability and accuracy of the analytical results, regardless of the chosen standard.
References
Benchmarking N-Octylnortadalafil Against Other Tadalafil Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-Octylnortadalafil and other tadalafil analogues, focusing on their performance as phosphodiesterase type 5 (PDE5) inhibitors. Due to the limited availability of public data on this compound and some of its analogues, this document also furnishes a detailed experimental protocol to enable researchers to generate comparative data in-house.
Comparative Analysis of Tadalafil Analogues
Tadalafil and its analogues are potent and selective inhibitors of PDE5, an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. Inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation. This mechanism is the foundation for their therapeutic use in conditions such as erectile dysfunction and pulmonary arterial hypertension.
The following table summarizes the available data for this compound and other tadalafil analogues. It is important to note that quantitative performance data, such as the half-maximal inhibitory concentration (IC50) against PDE5, is not publicly available for several of these compounds, including this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PDE5 IC50 (nM) |
| Tadalafil | C₂₂H₁₉N₃O₄ | 389.4 | ~1-5[1][2][3][4] |
| This compound | C₂₉H₃₃N₃O₄ [5] | 487.6 | Data not available |
| Nortadalafil | C₂₁H₁₇N₃O₄ | 375.38 | Data not available |
| Amino-tadalafil | C₂₁H₁₈N₄O₄ | 390.39 | Data not available |
| Isopropylnortadalafil | C₂₄H₂₃N₃O₄ | 417.46 | Data not available |
| N-Cyclopentyl nortadalafil | C₂₆H₂₅N₃O₄ | 443.5 | Data not available |
| Sildenafil | C₂₂H₃₀N₆O₄S | 474.58 | ~3.5-3.9 |
| Vardenafil | C₂₃H₃₂N₆O₄S | 488.6 | ~0.7 |
Tadalafil Signaling Pathway
Tadalafil and its analogues exert their effects by intervening in the nitric oxide (NO)/cGMP signaling cascade. The following diagram illustrates this pathway.
Caption: Tadalafil Signaling Pathway
Experimental Protocols
To facilitate the direct comparison of this compound and other tadalafil analogues, the following detailed protocol for a Fluorescence Polarization (FP)-based PDE5 Inhibition Assay is provided. This method is a robust and high-throughput compatible technique for determining the IC50 values of PDE5 inhibitors.
Fluorescence Polarization-Based PDE5 Inhibition Assay
Principle:
This assay is based on the principle of competitive binding. A fluorescently labeled cGMP analogue (tracer) and a test compound (e.g., this compound) compete for the active site of the PDE5 enzyme. When the tracer is bound to the larger PDE5 enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When the tracer is displaced by an inhibitor, it tumbles more rapidly, leading to a decrease in the polarization signal. The degree of inhibition is proportional to the concentration of the test compound.
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP tracer (e.g., fluorescein-cGMP)
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound and other tadalafil analogues) dissolved in a suitable solvent (e.g., DMSO)
-
384-well, low-volume, black microplates
-
A microplate reader capable of measuring fluorescence polarization
Experimental Workflow:
Caption: PDE5 Inhibition Assay Workflow
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound, Tadalafil) in the assay buffer containing a constant, low concentration of the solvent (e.g., 1% DMSO). Include controls for 0% inhibition (no inhibitor) and 100% inhibition (no enzyme).
-
Assay Plate Preparation: Dispense a small volume (e.g., 5 µL) of the diluted test compounds and controls into the wells of a 384-well microplate.
-
Enzyme Addition: Add an equal volume (e.g., 5 µL) of the PDE5 enzyme solution to all wells.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 15 minutes) to allow the compounds to interact with the enzyme.
-
Tracer Addition: Add an equal volume (e.g., 5 µL) of the fluorescent cGMP tracer solution to all wells to initiate the competition reaction.
-
Equilibration: Incubate the plate for a sufficient time (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium. The plate should be protected from light during this incubation.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_100%_inhibition) / (mP_0%_inhibition - mP_100%_inhibition)]) where mP is the measured millipolarization value.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Conclusion
While this compound is structurally related to tadalafil, a comprehensive understanding of its performance as a PDE5 inhibitor requires direct experimental comparison with its parent compound and other analogues. The lack of publicly available quantitative data for this compound and several other analogues highlights the need for further research. The provided experimental protocol offers a robust framework for researchers to generate this critical data, enabling a thorough and objective benchmarking of these compounds. This will ultimately aid in the identification and development of novel PDE5 inhibitors with potentially improved therapeutic profiles.
References
- 1. Tadalafil: the evidence for its clinical potential in the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tadalafil (IC-351) | PDE5 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Tadalafil: 15 years' journey in male erectile dysfunction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selleck Chemical LLC Tadalafil 50mg 171596-29-5 IC351, Quantity: Each of | Fisher Scientific [fishersci.com]
- 5. This compound | C29H33N3O4 | CID 25209784 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro-In Vivo Correlation of Phosphodiesterase Type 5 (PDE5) Inhibitor Activity: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This guide provides a comparative analysis of prominent Phosphodiesterase Type 5 (PDE5) inhibitors. The target compound of the original request, N-Octylnortadalafil , is a known analogue of tadalafil that has been identified in unregulated dietary supplements. However, a comprehensive search of scientific literature and databases has revealed a lack of publicly available in vitro and in vivo pharmacological data for this compound. Therefore, a direct in vitro-in vivo correlation for this specific compound cannot be established at this time.
To fulfill the informational requirements of this guide, we will use Tadalafil as the primary reference compound, given its structural similarity to this compound. We will compare its activity with other well-established PDE5 inhibitors, Sildenafil and Vardenafil , for which extensive experimental data are available.
Introduction
Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in the relaxation of smooth muscle tissue in various parts of the body, including the corpus cavernosum of the penis.[1][2] By inhibiting the degradation of cGMP, PDE5 inhibitors enhance smooth muscle relaxation and blood flow, leading to their efficacy in treating erectile dysfunction (ED).[3][4] The correlation between the in vitro potency of these inhibitors and their in vivo efficacy is a critical aspect of their pharmacological profile. This guide provides a comparative overview of the in vitro and in vivo activities of Tadalafil, Sildenafil, and Vardenafil.
In Vitro Activity: PDE5 Inhibition and Selectivity
The in vitro activity of PDE5 inhibitors is primarily determined by their potency in inhibiting the PDE5 enzyme, typically measured as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Selectivity, the ratio of IC50 for other PDE isoforms to the IC50 for PDE5, is also a critical parameter, as off-target inhibition can lead to side effects.
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | PDE5/PDE6 Selectivity | PDE5/PDE11 Selectivity |
| Tadalafil | 1.8 | >10,000 | 19 | >5,500 | ~10.6 |
| Sildenafil | 3.5 | 22 | 3,500 | ~6.3 | ~1,000 |
| Vardenafil | 0.7 | 11 | >10,000 | ~15.7 | >14,000 |
Note: IC50 values can vary slightly between different studies and assay conditions.
In Vivo Activity: Efficacy in Erectile Dysfunction
The in vivo efficacy of PDE5 inhibitors is typically assessed in clinical trials by measuring the improvement in erectile function. Key endpoints often include the International Index of Erectile Function (IIEF) erectile function domain (EFD) score and the percentage of successful intercourse attempts (SEP3).
| Compound | Typical Oral Dose | Onset of Action | Duration of Action | IIEF-EFD Improvement (vs. Placebo) | Successful Intercourse Attempts (SEP3, %) (vs. Placebo) |
| Tadalafil | 10-20 mg | 30-60 min | Up to 36 hours | 6.5 - 9.7 | 53 - 75% (vs. 22 - 31%) |
| Sildenafil | 50-100 mg | 30-60 min | 4-6 hours | 7.4 - 8.9 | 59 - 74% (vs. 22 - 25%) |
| Vardenafil | 10-20 mg | 25-60 min | 4-5 hours | 6.7 - 9.6 | 61 - 75% (vs. 29 - 30%) |
Note: Efficacy data is derived from various clinical trials and can be influenced by the patient population and study design.[4]
Experimental Protocols
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cGMP substrate by the PDE5 enzyme.
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescein-labeled cGMP (cGMP-FAM)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)
-
Binding agent that specifically binds to the hydrolyzed product (5'-GMP-FAM)
-
Test compounds (e.g., Tadalafil, Sildenafil, Vardenafil) dissolved in DMSO
-
96-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of the PDE5A1 enzyme to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cGMP-FAM substrate to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the binding agent.
-
Measure the fluorescence polarization in each well using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Model of Erectile Function (Rat Model)
This model assesses the pro-erectile effect of a compound by measuring the intracavernosal pressure (ICP) in response to cavernous nerve stimulation in anesthetized rats.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old)
Procedure:
-
Anesthetize the rats (e.g., with an intraperitoneal injection of ketamine/xylazine).
-
Surgically expose the carotid artery for blood pressure monitoring and the corpus cavernosum for ICP measurement.
-
Isolate the cavernous nerve for electrical stimulation.
-
Insert a heparinized 23-gauge needle connected to a pressure transducer into the corpus cavernosum to measure ICP.
-
Administer the test compound (e.g., Tadalafil, Sildenafil, Vardenafil) or vehicle control, typically via oral gavage or intravenous injection.
-
After a specified time, stimulate the cavernous nerve with a series of electrical pulses (e.g., 5V, 1 ms, 16 Hz for 1 minute).
-
Record the maximal ICP and the mean arterial pressure (MAP) during stimulation.
-
The erectile response is quantified as the ratio of the change in ICP to the MAP (ΔICP/MAP).
-
Compare the erectile responses in the treated groups to the control group to determine the efficacy of the compound.
Visualizations
cGMP Signaling Pathway in Penile Erection
Caption: cGMP signaling pathway in penile smooth muscle cells.
Experimental Workflow: In Vivo Assessment of Erectile Function
Caption: Workflow for in vivo assessment of erectile function in a rat model.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of N-Octylnortadalafil
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of N-Octylnortadalafil, a tadalafil analog. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, these procedures are based on established best practices for the disposal of research-grade chemical waste.
This compound: Key Data
To facilitate safe handling and disposal, key physical and chemical properties of this compound have been compiled below.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₃N₃O₄ | [1][2] |
| Molecular Weight | 487.6 g/mol | [1] |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | 167-169°C | [2] |
| Boiling Point (Predicted) | 711.4 ± 60.0 °C | |
| Density (Predicted) | 1.32 ± 0.1 g/cm³ | |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | |
| CAS Number | 1173706-35-8 |
Experimental Protocols for Disposal
The following protocols outline the step-by-step procedures for the safe disposal of this compound. These are general guidelines and should be adapted to comply with your institution's specific hazardous waste management program.
1. Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling fine powders or creating aerosols, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area, preferably a chemical fume hood.
2. Disposal of Small Quantities (Milligram Scale):
For trace amounts of this compound, such as residue on weighing paper or in vials:
-
Step 1: Rinsing: Triple rinse the container or material with a suitable solvent in which this compound is soluble (e.g., methanol, DMSO).
-
Step 2: Collection of Rinsate: Collect all rinsate in a designated hazardous waste container labeled "Halogenated" or "Non-Halogenated" solvent waste, according to your institution's waste stream segregation.
-
Step 3: Container Disposal: Once thoroughly rinsed and air-dried, the original container can typically be disposed of as regular laboratory glass or plastic waste. Deface or remove the original label before disposal.
3. Disposal of Bulk Quantities or Contaminated Materials:
For larger quantities of expired or unused this compound, or for materials heavily contaminated:
-
Step 1: Waste Identification: The material should be considered hazardous chemical waste.
-
Step 2: Packaging:
-
Solids: Place the solid this compound in a clearly labeled, sealed, and chemically compatible container.
-
Contaminated Labware (e.g., gloves, pipette tips): Place in a designated solid hazardous waste container.
-
-
Step 3: Labeling: Affix a hazardous waste tag to the container. The tag should include:
-
The full chemical name: this compound
-
CAS Number: 1173706-35-8
-
An accurate estimation of the quantity.
-
The date of accumulation.
-
-
Step 4: Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. Ensure it is segregated from incompatible materials.
-
Step 5: Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.
4. Spill Response:
In the event of a spill:
-
Step 1: Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Step 2: Don Appropriate PPE: Wear the PPE outlined in section 1.
-
Step 3: Containment: For a solid spill, gently cover with an absorbent material to prevent it from becoming airborne. For a liquid spill (if dissolved in a solvent), absorb with a chemical spill pillow or other inert absorbent material.
-
Step 4: Cleanup: Carefully sweep or wipe up the contained spill, working from the outside in. Place all cleanup materials into a designated hazardous waste container.
-
Step 5: Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Step 6: Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling N-Octylnortadalafil
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling N-Octylnortadalafil, a potent tadalafil analog. Due to the absence of specific safety data for this novel compound, a conservative approach based on the handling of highly potent active pharmaceutical ingredients (HPAPIs) is mandatory. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and environmental protection.
The active ingredient, Tadalafil, is considered highly potent, and chronic overexposure may lead to adverse health effects.[1] Therefore, all handling of this compound should occur in a controlled environment to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required protective gear. Open handling of the compound is not recommended.[2]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene), double-gloving recommended. | To prevent skin contact with the compound.[2][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or airborne particles of the compound.[3] |
| Respiratory Protection | An approved respirator is recommended for all handling of the powder. | To prevent inhalation of the compound, especially when handling the solid form. |
| Body Covering | A lab coat or an impermeable body covering should be worn to minimize skin contact. Contaminated work clothing should not be allowed out of the workplace. | To protect against accidental spills and contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedures
All procedures involving this compound must be conducted in a designated area, such as a chemical fume hood, a ventilated enclosure, or an isolator (e.g., glovebox), to ensure containment.
-
Preparation: Before handling, ensure the designated containment area is clean and all necessary equipment, including PPE, is readily available.
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Use dedicated, clearly labeled equipment for handling this compound.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Disposal Plan: Managing this compound Waste
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of through an approved institutional hazardous waste program. Do not dispose of this material down the drain or in the regular trash.
-
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, wipes, weighing papers) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions, solvent rinses) in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated and secure satellite accumulation area.
-
-
Decontamination of Empty Containers:
-
"Empty" containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol).
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, deface the label on the container before disposing of it as non-hazardous waste, in accordance with institutional guidelines.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Below is a diagram illustrating the safe handling and disposal workflow for this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
